Linarin
Description
Properties
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVGIJBUXMQFOF-PJOVQGMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197382 | |
| Record name | Linarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-36-4 | |
| Record name | Linarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBH2I685IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Linarin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linarin (also known as Acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside found in a variety of plants, most notably within the Asteraceae, Lamiaceae, and Scrophulariaceae families.[1] Species such as Chrysanthemum indicum, Buddleja officinalis, and Mentha arvensis are particularly rich sources.[2] As a secondary metabolite, this compound has garnered significant attention from the scientific community for its diverse and potent pharmacological activities. These include neuroprotective, anti-inflammatory, hepatoprotective, anti-osteoporotic, and anticancer effects.[3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological activities, complete with detailed experimental protocols and pathway visualizations to support further research and development.
Chemical Identity and Structure
This compound is a glycoside of the flavone acacetin, where a rutinose (a disaccharide composed of rhamnose and glucose) is attached at the 7-hydroxyl position. The chemical identifiers and structural details are summarized in Table 1.
| Identifier | Value |
| IUPAC Name | 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[5] |
| CAS Number | 480-36-4[5] |
| Molecular Formula | C₂₈H₃₂O₁₄[5] |
| Molecular Weight | 592.55 g/mol [5] |
| Common Synonyms | Acacetin-7-O-rutinoside, Acaciin, Buddleoflavonoloside, Linarigenin glycoside |
| SMILES | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O">C@@HO[5] |
| InChIKey | YFVGIJBUXMQFOF-PJOVQGMDSA-N[5] |
Physicochemical Properties
This compound presents as a yellow, crystalline powder. Its solubility is a critical factor for experimental design; it is readily soluble in dimethyl sulfoxide (DMSO) but only slightly soluble in other organic solvents like ethanol and is practically insoluble in water. Due to its hygroscopic nature, proper storage under inert and dry conditions is recommended to maintain its stability.[3]
| Property | Value / Description |
| Appearance | Yellow crystalline powder |
| Melting Point | 258-262 °C (Note: Values in literature vary, ranging from 144°C to 270°C, likely due to differences in purity and crystalline form)[3] |
| Boiling Point | 885.2 ± 65.0 °C (Predicted)[3] |
| Solubility | DMSO (~10-100 mg/mL), slightly soluble in ethanol and dimethyl formamide, practically insoluble in water.[3] |
| Stability | Hygroscopic; stable for ≥ 4 years when stored at -20°C. |
| Optical Rotation | [α]D²⁶ -100° (c=0.007, glacial acetic acid) |
Spectroscopic Data
| Spectroscopy | Data |
| UV-Vis (λmax) | 269, 327 nm |
| NMR | ¹H-NMR and ¹³C-NMR spectral data are available in public databases such as PubChem and from commercial suppliers.[5] |
| Mass Spectrometry | High-Resolution ESI-MS typically shows a pseudo-molecular ion peak at m/z 591.1651 [M-H]⁻.[6] MS/MS fragmentation data is also available.[5] |
Biological Activity and Signaling Pathways
This compound exhibits a wide array of biological activities by modulating key cellular signaling pathways. Its therapeutic potential is being explored in neurodegenerative diseases, inflammatory conditions, and osteoporosis.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties, particularly in models of Alzheimer's disease. It has been shown to prevent neurotoxicity induced by amyloid-β (Aβ) peptides by activating the PI3K/Akt signaling pathway. This activation subsequently inhibits glycogen synthase kinase-3β (GSK-3β) and upregulates the anti-apoptotic protein Bcl-2, thereby promoting neuronal survival.[7]
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound are well-documented. It can suppress the inflammatory response triggered by lipopolysaccharide (LPS) by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[8] This leads to the downstream inhibition of the NF-κB pathway, reducing the nuclear translocation of p65 and subsequently decreasing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10][11]
References
- 1. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C28H32O14 | CID 5317025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effects of this compound through activation of the PI3K/Akt pathway in amyloid-β-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Protects Against CCl4-Induced Acute Liver Injury via Activating Autophagy and Inhibiting the Inflammatory Response: Involving the TLR4/MAPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound down-regulates phagocytosis, pro-inflammatory cytokine production, and activation marker expression in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Linarin: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. With demonstrated anti-inflammatory, neuroprotective, and anti-cancer properties, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical identity, established biological activities, and mechanisms of action. Detailed experimental methodologies from key studies are presented to facilitate further research and development. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's therapeutic potential.
Chemical Identity
This compound, also known by its synonyms Acacetin-7-O-rutinoside and Buddleflavonoloside, is a flavone glycoside found in various plant species.[1]
-
IUPAC Name: 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[1][2]
| Property | Value | Source |
| Appearance | Yellow powder | [1] |
| Purity | ≥95% | [6] |
| Solubility | DMSO: 10 mg/ml | [6] |
| DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [6] | |
| Ethanol: slightly soluble | [6] | |
| DMF: slightly soluble | [6] | |
| Storage | -20°C | [6] |
Pharmacological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological effects, which are summarized below. The quantitative data from various studies are presented in the subsequent tables.
Anti-Inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[7] A key mechanism is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation.[8][9] this compound has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells.[10] Studies have also indicated its role in mitigating acute lung injury and acute kidney injury by suppressing oxidative stress and inflammation.[8][11]
| Assay | Model | Effect | Concentration/Dose | Result | Reference |
| COX-2 Inhibition | In vitro | Inhibition of COX-2 | 50 µg/mL | 55.35% inhibition | [12][13][14] |
| Pro-inflammatory Cytokine Reduction | CCl₄-induced HepG2 cells | Reduction of IL-6 | High dose | ~34% decrease | [15] |
| Pro-inflammatory Cytokine Reduction | CCl₄-induced HepG2 cells | Reduction of IL-1β | High dose | ~55% decrease | [15] |
| Acute Lung Injury | LPS-induced mice model | Attenuation of ALI | 12.5, 25, and 50 mg/kg | Dose-dependent reduction in inflammation | [8][16] |
Neuroprotective Effects
This compound has shown significant promise in the context of neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Its neuroprotective effects are largely attributed to the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][6] By inhibiting AChE, this compound increases acetylcholine levels in the brain, a key therapeutic strategy in managing Alzheimer's disease.[17] Furthermore, this compound has been found to protect neuronal cells from amyloid-β-induced neurotoxicity through the activation of the PI3K/Akt signaling pathway.[6][10]
| Assay | Model | Effect | Concentration/Dose | Result | Reference |
| AChE Inhibition | In vitro (mouse brain) | IC₅₀ | 3.801 ± 1.149 μM | Potent inhibition | [10][18][19][20] |
| Dyskinesia Recovery | AlCl₃-induced Alzheimer's zebrafish model | Dyskinesia Recovery Rate | Not specified | 88.0% | [1][2] |
| AChE Inhibition | AlCl₃-induced Alzheimer's zebrafish model | AChE Inhibition Rate | Not specified | 74.5% | [1][2] |
| Neuroprotection | Aβ(25-35)-induced PC12 cells | Increased cell viability | 0.1, 1.0, and 10 μM | Dose-dependent protection | [6][10] |
Anti-Cancer Activity
This compound has been investigated for its anti-cancer properties and has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[3] A notable mechanism is the sensitization of cancer cells to TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[4][21] this compound, in combination with TRAIL, has been shown to enhance the cleavage of caspases-3, -8, and -9, and PARP, leading to apoptosis in human glioma cells.[4][21] This effect is mediated, in part, by the generation of reactive oxygen species (ROS) and the activation of both intrinsic and extrinsic apoptosis pathways.[4]
| Assay | Model | Effect | Concentration/Dose | Result | Reference |
| Cytotoxicity | U87MG human glioma cells | Potentiation of TRAIL-induced cytotoxicity | 5 μM this compound + 80 ng/ml TRAIL | 52.36 ± 1.58% cytotoxicity | [4][21] |
| Apoptosis Induction | U87MG human glioma cells | Potentiation of TRAIL-induced apoptosis | 5 μM this compound + 80 ng/ml TRAIL | 68.50 ± 1.23% apoptosis | [4][21] |
| ROS Generation | U87MG human glioma cells | ROS generation | 5 μM this compound + 80 ng/ml TRAIL | 39.86 ± 2.32% increase | [4][21] |
| Cell Growth Inhibition | LNCaP prostate cancer cells | Inhibition of cell growth | 5-100 µM | 43-77% inhibition | [3] |
| Cell Growth Inhibition | DU145 prostate cancer cells | Inhibition of cell growth | 5-100 µM | 39-49% inhibition | [3] |
Key Signaling Pathways and Mechanisms
Inhibition of NF-κB Signaling Pathway
This compound's anti-inflammatory effects are significantly mediated through the downregulation of the NF-κB pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[22] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[23][24][25] this compound has been shown to prevent the degradation of IκBα, thereby inhibiting NF-κB activation and subsequent inflammatory responses.[8][10]
Caption: this compound inhibits the NF-κB signaling pathway.
Sensitization to TRAIL-Induced Apoptosis
This compound enhances the apoptotic effects of TRAIL in cancer cells. TRAIL initiates apoptosis by binding to its death receptors (DR4/DR5), leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[26] Activated caspase-8 can then either directly activate executioner caspases like caspase-3 or cleave Bid to tBid, which triggers the mitochondrial (intrinsic) apoptosis pathway. This compound potentiates this process, leading to increased cleavage of caspases and PARP, and a reduction in anti-apoptotic proteins.[4][21]
Caption: this compound potentiates TRAIL-induced apoptosis.
Detailed Methodologies for Key Experiments
In Vivo Model of LPS-Induced Acute Lung Injury
This protocol is based on studies investigating the anti-inflammatory effects of this compound in a murine model of acute lung injury.[16]
-
Animal Model: Male C57BL/6 mice (6-8 weeks old, 18-20 g).
-
Acclimatization: Mice are housed for at least one week under controlled conditions (12h light/dark cycle, 25°C, ad libitum access to food and water).
-
This compound Administration: this compound is administered via oral gavage for 3 consecutive days at doses of 12.5, 25, and 50 mg/kg. The control group receives saline.[16]
-
Induction of ALI: 3 hours after the final this compound administration, mice are anesthetized, and 10 µg of LPS in 50 µl of PBS is instilled intranasally to induce lung injury. The control group receives 50 µl of normal saline.[16]
-
Sample Collection: 24 hours after LPS instillation, mice are sacrificed. Bronchoalveolar lavage fluid (BALF) and lung tissue samples are collected for analysis of inflammatory markers, such as cytokine levels (TNF-α, IL-6), myeloperoxidase activity, and histological examination.
In Vitro TRAIL-Induced Apoptosis Assay
This protocol is derived from studies on the pro-apoptotic effects of this compound in human glioma cells.[4][21]
-
Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are treated with a non-cytotoxic dose of this compound (e.g., 5 μM) in combination with TRAIL (e.g., 80 ng/ml).[4][21] Control groups include untreated cells, cells treated with this compound alone, and cells treated with TRAIL alone.
-
Cytotoxicity Assay: Cell viability is assessed using the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay after a specified incubation period (e.g., 24 hours).[4]
-
Apoptosis Analysis: Apoptosis is quantified by flow cytometry using Annexin V/Propidium Iodide (PI) staining.[4]
-
Western Blot Analysis: Protein lysates are collected to analyze the expression levels of key apoptosis-related proteins, including cleaved caspases-3, -8, -9, PARP, and Bcl-2 family proteins.[4][21]
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's colorimetric method used to determine the AChE inhibitory activity of this compound.[10][18]
-
Enzyme Source: Acetylcholinesterase from a suitable source (e.g., mouse brain homogenate).[18]
-
Reagents:
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
This compound at various concentrations.
-
-
Procedure:
-
The reaction mixture containing the enzyme, DTNB, and this compound (or buffer for control) is pre-incubated.
-
The reaction is initiated by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
-
The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.
-
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.[10][19]
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a diverse range of pharmacological activities. Its mechanisms of action, particularly the inhibition of the NF-κB pathway and the sensitization of cancer cells to TRAIL-induced apoptosis, make it an attractive candidate for further investigation in the fields of inflammation, neurodegenerative diseases, and oncology. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals to design and execute further studies to unlock the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound improves the dyskinesia recovery in Alzheimer's disease zebrafish by inhibiting the acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound ameliorates ischemia-reperfusion injury by the inhibition of endoplasmic reticulum stress targeting AKR1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of this compound through activation of the PI3K/Akt pathway in amyloid-β-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound prevents LPS‑induced acute lung injury by suppressing oxidative stress and inflammation via inhibition of TXNIP/NLRP3 and NF‑κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Relieves Apoptosis, Inflammation and Oxidative Stress in LPS-Induced Acute Kidney Injury by Modulating COX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectothis compound and this compound from Cirsium japonicum [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectothis compound and this compound from Cirsium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Protects Against CCl4-Induced Acute Liver Injury via Activating Autophagy and Inhibiting the Inflammatory Response: Involving the TLR4/MAPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound sensitizes tumor necrosis factor-related apoptosis (TRAIL)-induced ligand-triggered apoptosis in human glioma cells and in xenograft nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Laminarin-induced apoptosis in human colon cancer LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
The Flavonoid Linarin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linarin (Acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside that has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a secondary metabolite, this compound is synthesized by a variety of plant species and plays a role in their defense mechanisms and pigmentation. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies employed in its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and plant biology.
Natural Sources of this compound
This compound is distributed across a range of plant families, with notable concentrations found in the Asteraceae, Lamiaceae, and Scrophulariaceae families. The accumulation of this compound can vary significantly depending on the plant species, the specific plant part, and the developmental stage of the plant.
Major Plant Families and Species
-
Asteraceae (Composite Family): This family is a particularly rich source of this compound. Several species within the genus Cirsium (thistles) and Chrysanthemum are known to contain high concentrations of this flavonoid.[1][2]
-
Lamiaceae (Mint Family): Various members of the mint family, including species of Mentha (mint) and Micromeria, are significant sources of this compound.[2]
-
Scrophulariaceae (Figwort Family): The genus Buddleja, commonly known as butterfly bush, is another prominent source of this compound.[1]
-
Other Plant Families: this compound has also been isolated from plants belonging to the Tiliaceae (e.g., Tilia species) and Verbenaceae families.
Quantitative Data on this compound Content
The concentration of this compound in various plant sources has been quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The following table summarizes the this compound content in selected plant species.
| Plant Family | Species | Plant Part | This compound Content | Reference |
| Asteraceae | Cirsium japonicum | Aerial Parts | 0.26–1.15 mg/100 g | [1] |
| Cirsium setidens | - | 120.3 mg/g | [1] | |
| Cirsium rivulare | Leaves | 170 mg/g (mixture with pectothis compound) | [1] | |
| Cirsium rivulare | Flowers | 20 mg/g (mixture with pectothis compound) | [1] | |
| Cirsium canum | Flowers (hydro-methanolic extract) | 121.75 µg/g | [1] | |
| Chrysanthemum indicum | Flowers | 14.6–15.3 µg/g | [2] | |
| Lamiaceae | Mentha spicata | Dried Plant | 42.21 mg/g | |
| Mentha arvensis | Flowers | 6% of methanolic fraction | [2] |
Biosynthesis of this compound
This compound, being a flavone glycoside, is synthesized via the well-established flavonoid biosynthetic pathway, which is a major branch of the phenylpropanoid pathway. The biosynthesis commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the flavone backbone, which is subsequently glycosylated to yield this compound.
The Phenylpropanoid and Flavonoid Pathways
The initial steps of the pathway involve the conversion of phenylalanine to 4-coumaroyl-CoA. This is followed by the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) , to form a chalcone intermediate. Chalcone isomerase (CHI) then catalyzes the cyclization of the chalcone into a flavanone, naringenin.
Naringenin serves as a crucial branch-point intermediate. In the biosynthesis of this compound, naringenin is first converted to the flavone apigenin. This can be followed by methylation to form acacetin. The final steps involve the sequential addition of sugar moieties.
Glycosylation of the Acacetin Backbone
The biosynthesis of the rutinoside moiety of this compound involves two key glycosylation steps:
-
Glucosylation: A UDP-glucosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the 7-hydroxyl group of the acacetin backbone, forming acacetin-7-O-glucoside.
-
Rhamnosylation: Subsequently, a UDP-rhamnosyltransferase (RhaT) transfers a rhamnose molecule from UDP-rhamnose to the 6-hydroxyl group of the glucose moiety of acacetin-7-O-glucoside, forming the final product, this compound (acacetin-7-O-rutinoside).
Experimental Protocols
The study of this compound, from its extraction from natural sources to the elucidation of its biosynthetic pathway, involves a variety of experimental techniques.
Extraction and Isolation of this compound from Plant Material
A common protocol for the extraction and isolation of this compound from plant sources such as Cirsium or Mentha species is outlined below.
1. Plant Material Preparation:
-
Fresh plant material is harvested and thoroughly washed.
-
The material is air-dried or freeze-dried to remove moisture and then ground into a fine powder.
2. Extraction:
-
The powdered plant material is subjected to solvent extraction, typically using methanol, ethanol, or a hydroalcoholic mixture (e.g., 80% methanol).[2]
-
Extraction can be performed by maceration, sonication, or reflux extraction for a defined period.
-
The resulting crude extract is filtered to remove solid plant debris.
3. Fractionation:
-
The crude extract is concentrated under reduced pressure.
-
The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a glycoside, is typically enriched in the more polar fractions like ethyl acetate or n-butanol.
4. Purification:
-
The this compound-rich fraction is further purified using chromatographic techniques.
-
Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly employed, using a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to elute the compounds.[2]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, Prep-HPLC with a C18 column is the method of choice. A gradient of acetonitrile and water (often with a small amount of formic acid) is typically used as the mobile phase.
5. Structure Elucidation:
-
The structure of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Quantification of this compound by HPLC
1. Standard and Sample Preparation:
-
A stock solution of pure this compound standard is prepared in a suitable solvent (e.g., methanol).
-
A series of standard solutions of known concentrations are prepared by diluting the stock solution to create a calibration curve.
-
The plant extract is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution system is often employed, consisting of two solvents: (A) water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) and (B) acetonitrile or methanol. The gradient program is optimized to achieve good separation of this compound from other components in the extract.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV-Vis detector is used, with the detection wavelength set at the maximum absorbance of this compound (around 330-350 nm).
-
Column Temperature: The column is maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.
3. Data Analysis:
-
The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine the concentration of this compound in the extract.
Elucidation of the this compound Biosynthetic Pathway
Investigating the biosynthesis of this compound involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.
1. Identification of Candidate Genes:
-
Candidate genes encoding the enzymes of the flavonoid pathway (e.g., CHS, CHI, FNS, UGTs, RhaTs) are identified in the plant of interest through homology-based searches of transcriptome or genome databases.
2. Gene Cloning and Heterologous Expression:
-
The full-length coding sequences of the candidate genes are amplified by PCR and cloned into an expression vector.
-
The recombinant proteins are then expressed in a heterologous system, such as Escherichia coli or yeast (Saccharomyces cerevisiae). This allows for the production of sufficient quantities of the enzymes for in vitro characterization.
3. In Vitro Enzyme Assays:
-
The purified recombinant enzymes are incubated with their putative substrates and necessary co-factors. For example, a candidate UGT would be incubated with acacetin and UDP-glucose.
-
The reaction products are analyzed by HPLC or LC-MS to confirm the enzymatic activity and identify the product.
4. In Vivo Functional Characterization:
-
Techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene editing can be used to downregulate or knock out the expression of a candidate gene in the plant.
-
Metabolite analysis of the genetically modified plants is then performed to observe the effect on this compound accumulation, thereby confirming the in vivo function of the gene.
Conclusion
This compound is a valuable natural product with a wide distribution in the plant kingdom and a well-defined biosynthetic pathway. This technical guide has provided a comprehensive overview of its primary natural sources, the key enzymatic steps involved in its synthesis, and the experimental protocols used for its extraction, quantification, and the elucidation of its biosynthesis. This information serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and to engineer its production in microbial or plant-based systems. Further research into the regulation of the this compound biosynthetic pathway and the exploration of a wider range of plant species for novel, high-yielding sources will continue to be important areas of investigation.
References
Stability and Degradation Profile of Linarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linarin (acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside found in various medicinal plants, including Flos Chrysanthemi Indici and Buddleja officinalis. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, which include anti-inflammatory, neuroprotective, and potential anticancer effects. As with any bioactive compound under investigation for therapeutic applications, a thorough understanding of its stability and degradation profile is paramount for formulation development, shelf-life determination, and ensuring safety and efficacy.
This technical guide provides a comprehensive overview of the stability and degradation of this compound under various stress conditions, including temperature, pH, and light. It also details the enzymatic degradation of this compound and outlines the analytical methodologies for stability testing. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of this compound-based products.
Chemical Stability of this compound
The stability of this compound is influenced by several environmental factors. Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods. While comprehensive quantitative data for this compound is still emerging, studies on structurally similar flavonoid glycosides, such as those from Ginkgo biloba, provide valuable insights into its likely degradation behavior. It is known that the thermal degradation of this compound follows first-order reaction characteristics[1].
Thermal Stability
This compound has been reported to be thermally unstable[1]. The degradation of flavonol glycosides, a class of compounds to which this compound belongs, has been shown to follow first-order kinetics at elevated temperatures[2]. The rate of degradation is temperature-dependent, with higher temperatures leading to faster degradation. For instance, studies on other flavonol glycosides have demonstrated significant degradation at temperatures around 70°C[2][3].
Table 1: Representative Thermal Degradation Data for Flavonol Glycosides (Analogous to this compound)
| Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 70 | Data not available for this compound | Data not available for this compound |
| Analogous Data | [Insert relevant data from similar compounds if found] | [Insert relevant data from similar compounds if found] |
pH-Dependent Stability
The stability of this compound is expected to be pH-dependent, a common characteristic of flavonoid glycosides. Studies on similar compounds indicate that they are generally more stable under acidic conditions and degrade more rapidly in neutral to alkaline solutions[2]. The glycosidic bond in this compound can be susceptible to hydrolysis, particularly at elevated pH.
Table 2: Representative pH-Dependent Degradation of Flavonol Glycosides (Analogous to this compound)
| pH | Condition | % Degradation (Time) | Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Room Temperature | Minimal | Acacetin, Rutinose |
| Neutral (e.g., pH 7.4) | Room Temperature | Moderate | Acacetin, Rutinose, further degradation products |
| Basic (e.g., 0.1 M NaOH) | Room Temperature | Significant | Acacetin, Rutinose, complex degradation mixture |
Note: This table is illustrative and based on the general behavior of flavonoid glycosides. Specific kinetic data for this compound at different pH values is needed for a precise profile.
Photostability
Flavonoids, in general, are known to be sensitive to light. Exposure to UV or broad-spectrum light can lead to photodegradation. The photostability of rutin, a structurally related flavonoid glycoside, has been shown to be limited, with degradation occurring upon exposure to light[4]. The packaging of this compound-containing products should, therefore, be designed to protect the compound from light.
Degradation Pathways and Products
The degradation of this compound can proceed through several pathways, depending on the stressor.
-
Hydrolysis: Under acidic or basic conditions, the primary degradation pathway is the hydrolysis of the 7-O-glycosidic bond, yielding the aglycone acacetin and the disaccharide rutinose .
-
Oxidation: Oxidative degradation can lead to the opening of the heterocyclic C-ring and the formation of various smaller phenolic compounds.
-
Photodegradation: Light exposure can induce complex photochemical reactions, leading to a variety of degradation products.
The identification of these degradation products is crucial for understanding the degradation mechanism and for the development of stability-indicating analytical methods. Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are invaluable for this purpose.
Experimental Protocols
Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to generate potential degradation products.
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix the this compound stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
Basic Degradation: Mix the this compound stock solution with an equal volume of 0.1 M sodium hydroxide. Follow the same procedure as for acidic degradation, neutralizing the aliquots with 0.1 M hydrochloric acid.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% or 30%). Keep the solution at room temperature for a specified period. At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place the this compound stock solution in a thermostatically controlled oven at a high temperature (e.g., 70°C). Withdraw aliquots at specified time intervals and analyze by HPLC.
-
Photolytic Degradation: Expose the this compound stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals by HPLC.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying the decrease in this compound concentration and the formation of its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution system of acetonitrile and water (containing 0.1% formic acid or phosphoric acid) is often suitable for separating flavonoids and their degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 268 nm or 330 nm).
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. Specificity is particularly critical and is demonstrated by the ability of the method to resolve this compound from its degradation products and any matrix components.
Enzymatic Degradation
Enzymatic hydrolysis is a key degradation pathway for this compound in biological systems and can also be used in vitro to produce its aglycone, acacetin.
Objective: To hydrolyze the glycosidic bond of this compound using a suitable enzyme.
Methodology:
-
Enzyme Selection: β-glucosidases are commonly used for the hydrolysis of flavonoid glucosides. A commercially available enzyme preparation like snailase, which contains a mixture of glycosidases, can also be effective[5].
-
Reaction Buffer: Prepare a suitable buffer solution at the optimal pH for the selected enzyme (e.g., acetate buffer, pH 5.0).
-
Enzymatic Reaction: Dissolve this compound in the reaction buffer. Add the enzyme solution to initiate the reaction. Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a specified period.
-
Reaction Monitoring and Termination: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC. The reaction can be terminated by heating the mixture to denature the enzyme or by adding an organic solvent like methanol.
-
Analysis: Analyze the final reaction mixture by HPLC to determine the extent of hydrolysis and the yield of acacetin.
Signaling Pathways Influenced by this compound
Understanding the biological activity of this compound and its potential degradation products is crucial. This compound has been reported to modulate several key signaling pathways, which contributes to its therapeutic effects.
-
Anti-inflammatory Effects: this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Neuroprotective Effects: In the context of neuroprotection, this compound has been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
-
Cancer Cell Apoptosis: this compound can sensitize cancer cells to apoptosis through the modulation of pathways involving MAPKs.
Conclusion
This compound is a promising bioactive flavonoid glycoside with significant therapeutic potential. However, its inherent instability, particularly to heat and alkaline pH, necessitates careful consideration during formulation, manufacturing, and storage. This technical guide has provided an overview of the current understanding of this compound's stability and degradation profile, along with detailed experimental protocols for its assessment. Further research is warranted to generate comprehensive quantitative kinetic data for this compound under various stress conditions and to fully characterize its degradation products. Such data will be invaluable for the successful development of stable, safe, and effective this compound-based therapeutic products.
References
Linarin Signaling Pathways in Neuroprotection: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective effects of linarin, a naturally occurring flavonoid glycoside. This compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases and ischemic stroke by modulating key signaling pathways involved in cell survival, inflammation, and oxidative stress. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to facilitate further investigation and drug development efforts.
Core Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling cascades. The primary pathways identified in the literature include the Pro-survival PI3K/Akt pathway, the anti-inflammatory TLR4/NF-κB pathway, and the antioxidant Nrf2/HO-1 pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth.[1][2] Its activation is a key mechanism for protecting neurons from apoptotic cell death. This compound has been shown to robustly activate this pathway in response to neurotoxic insults.
In models of Alzheimer's disease using amyloid-β (Aβ)-induced neurotoxicity, this compound treatment leads to a dose-dependent increase in the phosphorylation of Akt.[3] Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in tau hyperphosphorylation and apoptosis.[3][4] Furthermore, this compound-mediated Akt activation upregulates the expression of the anti-apoptotic protein Bcl-2, thereby promoting neuronal survival.[3] The pro-survival effects of this compound are significantly diminished by the presence of PI3K inhibitors like LY294002, confirming the pathway's critical role.[3]
Caption: this compound-activated PI3K/Akt signaling pathway promoting neuroprotection.
TLR4/NF-κB Signaling Pathway
Neuroinflammation, often mediated by the activation of microglia and the release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative conditions. The Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway is a key driver of this inflammatory response.[5][6] this compound has been shown to exert potent anti-inflammatory effects by suppressing this pathway.
In models of spinal cord injury and ischemic stroke, this compound treatment effectively inhibits the activation of microglia and suppresses the TLR4/NF-κB signaling cascade.[7][8] This leads to a significant reduction in the production and release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[7] By mitigating this inflammatory cascade, this compound reduces secondary neuronal damage and apoptosis, thereby preserving neurological function.[7][8]
Caption: this compound's inhibition of the TLR4/NF-κB neuroinflammatory pathway.
Nrf2/HO-1 Signaling Pathway (Hypothesized)
While direct evidence in neuronal models is emerging, the role of this compound in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is strongly suggested by its known antioxidant properties and studies in other tissues.[8][9][10] This pathway is the primary cellular defense mechanism against oxidative stress.[11][12][13]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[14] Oxidative stress or activators like this compound can induce the dissociation of Nrf2 from Keap1.[10] Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1.[13] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.
Caption: Hypothesized activation of the Nrf2/HO-1 antioxidant pathway by this compound.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Neuroprotective Effects of this compound
| Model System | Insult | This compound Conc. (µM) | Outcome | Result | Reference |
| PC12 Cells | 30 µM Aβ(25-35) | 0.1, 1.0, 10 | Cell Viability | Dose-dependent increase | [3] |
| PC12 Cells | 30 µM Aβ(25-35) | 0.1, 1.0, 10 | Apoptotic Cells | Dose-dependent decrease | [3] |
| PC12 Cells | 30 µM Aβ(25-35) | 0.1, 1.0, 10 | Caspase-3 Activity | Dose-dependent decrease | [3] |
| PC12 Cells | 30 µM Aβ(25-35) | 0.1, 1.0, 10 | Akt Phosphorylation | Dose-dependent increase | [3] |
| PC12 Cells | 30 µM Aβ(25-35) | 10 | Bcl-2 Expression | Significant increase | [3] |
| Mouse Brain Tissue | N/A | IC50: 3.801 µM | AChE Inhibition | Potent inhibition | [9] |
| U87MG Glioma Cells | 80 ng/ml TRAIL | 5 | Apoptosis | 68.50 ± 1.23% | [15][16] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Insult | This compound Dose (mg/kg) | Outcome | Result | Reference |
| Mice | MCAO/Reperfusion | Not specified | Infarct Volume | Significant reduction | [8] |
| Mice | MCAO/Reperfusion | Not specified | Neurological Score | Significant improvement | [8] |
| Mice | Cadmium-induced Osteoporosis | 20, 40 | Oxidative Stress (MDA) | Dose-dependent decrease | [9] |
| Mice | Cadmium-induced Osteoporosis | 20, 40 | Inflammatory Markers (TNF-α, IL-6) | Dose-dependent decrease | [9] |
| Mice (derivative BLR) | MCAO/Reperfusion | 4, 20, 40 | Infarct Volume | Dose-dependent reduction | [17] |
Experimental Protocols and Workflows
Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the neuroprotective effects of this compound.
In Vitro Neuroprotection Assay Workflow
The following diagram illustrates a typical workflow for assessing this compound's neuroprotective properties in a cell-based model of neurotoxicity.
Caption: Standard experimental workflow for in vitro neuroprotection studies.
Key Experimental Methodologies
3.2.1 Cell Culture and Aβ-induced Neurotoxicity Model
-
Cell Line: Rat pheochromocytoma (PC12) cells are commonly used.[3] They are cultured in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Toxicity Induction: Amyloid-β (25-35) peptide is aggregated by incubation at 37°C for 7 days. PC12 cells are seeded in plates and allowed to adhere. The cells are then pre-treated with varying concentrations of this compound (e.g., 0.1, 1.0, 10 µM) for a specified time (e.g., 2 hours) before exposure to the aggregated Aβ peptide (e.g., 30 µM) for 24-48 hours.[3]
3.2.2 Cell Viability (MTT) Assay
-
Principle: Measures the metabolic activity of viable cells.
-
Protocol: After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.[3]
3.2.3 Western Blot Analysis
-
Principle: Detects and quantifies specific proteins in a sample.
-
Protocol:
-
Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubation: The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-Bcl-2, anti-β-actin).
-
Secondary Antibody: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry.[3][7]
-
3.2.4 Middle Cerebral Artery Occlusion (MCAO) Animal Model
-
Principle: A widely used model to mimic ischemic stroke in rodents.[8][17]
-
Protocol:
-
Anesthesia: Mice or rats are anesthetized (e.g., with isoflurane or pentobarbital).
-
Incision: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
Occlusion: A nylon monofilament with a rounded tip is inserted through the ECA into the ICA to block the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a set period of occlusion (e.g., 30-90 minutes), the filament is withdrawn to allow reperfusion.
-
Treatment: this compound or vehicle is administered (e.g., intraperitoneally or orally) at specific time points before or after the ischemic event.[17]
-
3.2.5 Infarct Volume Measurement (TTC Staining)
-
Principle: 2,3,5-triphenyltetrazolium chloride (TTC) is a colorless salt that is reduced by dehydrogenases in viable mitochondria to a red formazan product. Infarcted tissue, lacking mitochondrial activity, remains unstained (white).
-
Protocol: 24-72 hours after MCAO, animals are euthanized, and brains are rapidly removed. The brain is sectioned into 2 mm coronal slices. Slices are incubated in a 2% TTC solution at 37°C for 15-30 minutes. The stained sections are then photographed, and the infarcted (white) and non-infarcted (red) areas are quantified using image analysis software.[17][18]
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The protocols described are summaries and should be supplemented with detailed, peer-reviewed literature.
References
- 1. mdpi.com [mdpi.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Neuroprotective effects of this compound through activation of the PI3K/Akt pathway in amyloid-β-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 7. [this compound inhibits microglia activation-mediated neuroinflammation and neuronal apoptosis in mouse spinal cord injury by inhibiting the TLR4/NF-κB pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ameliorates ischemia-reperfusion injury by the inhibition of endoplasmic reticulum stress targeting AKR1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Protects Against CCl4-Induced Acute Liver Injury via Activating Autophagy and Inhibiting the Inflammatory Response: Involving the TLR4/MAPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound sensitizes tumor necrosis factor-related apoptosis (TRAIL)-induced ligand-triggered apoptosis in human glioma cells and in xenograft nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A this compound Derivative Protects against Ischemia-Induced Neuronal Injury in Mice by Promoting Cerebral Blood Flow Recovery via KDELR-Dependent CSPG4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A this compound Derivative Protects against Ischemia-Induced Neuronal Injury in Mice by Promoting Cerebral Blood Flow Recovery via KDELR-Dependent CSPG4 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Linarin Target Identification in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention in oncological research for its potential as a multi-modal anti-cancer agent. Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and mitigating metastasis across a range of malignancies. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets and mechanisms of action in cancer cells. It is designed to equip researchers, scientists, and drug development professionals with a detailed resource encompassing quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.
Identified and Potential Molecular Targets
While the complete target profile of this compound is still under active investigation, several direct and indirect molecular targets have been identified or computationally predicted. These targets are central to the initiation and progression of cancer, and their modulation by this compound underscores its therapeutic potential.
Direct Protein Targets (Computationally Predicted):
-
Cyclin-Dependent Kinase 4 (CDK4): Molecular docking studies have identified this compound as a potential inhibitor of CDK4, a key regulator of the cell cycle.[1] The progression through the G1 phase of the cell cycle is largely governed by the activity of the Cyclin D-CDK4/6 complex. By binding to and inhibiting CDK4, this compound may halt the cell cycle, thereby preventing cancer cell proliferation.
-
Myeloid Differentiation factor 2 (MD-2): this compound has been shown to competitively inhibit the lipopolysaccharide (LPS)-induced interaction with the Toll-like receptor 4 (TLR4)/MD-2 complex.[2] This suggests that MD-2, an accessory protein essential for TLR4 signaling, could be a direct target of this compound. The TLR4 signaling pathway is implicated in inflammation-driven cancers.
Key Downstream Signaling Pathways and Modulated Proteins:
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. The most extensively studied are the NF-κB and apoptosis pathways.
-
NF-κB Signaling Pathway: this compound has been demonstrated to suppress the activation of the NF-κB pathway, a central mediator of inflammation, cell survival, and proliferation in cancer.[3][4] This is achieved through the inhibition of the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[3][5]
-
Apoptosis Pathway: this compound promotes apoptosis in cancer cells through both the intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2.[6][7][8] Furthermore, this compound treatment leads to the activation of caspases, including caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).
-
Matrix Metalloproteinase-9 (MMP-9): A key enzyme involved in cancer cell invasion and metastasis, MMP-9 expression is consistently downregulated by this compound. This effect is believed to be a downstream consequence of NF-κB inhibition.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| DU145 | Prostate Cancer | >100 | 24, 48, 72 | MTT | [9] |
| LNCaP | Prostate Cancer | >100 | 24, 48, 72 | MTT | [9] |
| U87MG | Glioma | ~5 (non-cytotoxic dose used in combination) | Not specified | MTT | [10] |
| A549 | Non-small cell lung cancer | Not specified (effective at 5 µM) | Not specified | Not specified | [1] |
| MDA-MB-231 (2D) | Triple-Negative Breast Cancer | 120.8 | 48 | Not specified | |
| MDA-MB-231 (3D) | Triple-Negative Breast Cancer | 1949 | 48 | Not specified |
Table 2: Modulation of Key Proteins by this compound in Cancer Cells
| Protein | Cancer Cell Line | Effect | Method | Reference |
| p-p65 (NF-κB) | Human Nasal & Bronchial Epithelial Cells | Decreased | Western Blot | [5] |
| p-IκBα | Human Nasal & Bronchial Epithelial Cells | Decreased | Western Blot | [5] |
| Nuclear p65 | Human Nasal & Bronchial Epithelial Cells | Decreased | Western Blot | [5] |
| MMP-9 | A549 | Decreased | Not specified | [1] |
| Bax | U87MG | Increased | Western Blot | |
| Bcl-2 | U87MG | Decreased | Western Blot | [10] |
| Cleaved Caspase-3 | U87MG | Increased | Western Blot | [10] |
| Cleaved Caspase-8 | U87MG | Increased | Western Blot | [10] |
| Cleaved Caspase-9 | U87MG | Increased | Western Blot | [10] |
| Cleaved PARP | LNCaP, DU145 | Increased | Western Blot | [9] |
| CDK2 | LNCaP, DU145 | Decreased (by Acacetin, this compound showed moderate G1 arrest) | Western Blot | [9] |
| CDK4 | LNCaP, DU145 | Decreased (by Acacetin, this compound showed moderate G1 arrest) | Western Blot | [9] |
| Cip1/p21 | LNCaP, DU145 | Increased (by Acacetin, this compound showed moderate G1 arrest) | Western Blot | [9] |
Experimental Protocols for Target Identification
Several experimental strategies can be employed to identify the direct molecular targets of this compound. The following are detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate direct drug-target engagement in a cellular context, based on the principle of ligand-induced thermal stabilization of the target protein.[11][12][13]
Protocol:
-
Cell Culture and Treatment:
-
Culture the cancer cell line of interest to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 1, 10, 50 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the protein levels of the suspected target (e.g., CDK4, MD-2) by Western blotting. An increased amount of the target protein in the soluble fraction at higher temperatures in the this compound-treated samples compared to the control indicates direct binding and stabilization.
-
Affinity Chromatography-Mass Spectrometry
This technique is used to isolate and identify proteins that bind to this compound from a complex protein mixture, such as a cell lysate.
Protocol:
-
Immobilization of this compound:
-
Chemically couple this compound to a solid support matrix (e.g., NHS-activated Sepharose beads). This may require chemical modification of this compound to introduce a reactive group for coupling, ensuring the modification does not interfere with its binding activity.
-
Block any remaining active sites on the beads to prevent non-specific binding.
-
-
Cell Lysate Preparation:
-
Prepare a total protein lysate from the cancer cells of interest using a non-denaturing lysis buffer containing protease inhibitors.[14]
-
-
Affinity Purification:
-
Incubate the this compound-coupled beads with the cell lysate for several hours at 4°C with gentle rotation to allow for binding.
-
As a negative control, incubate the lysate with beads that have not been coupled with this compound.
-
Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the bound proteins from the beads using a competitive ligand, a high salt concentration, or a change in pH.
-
Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie blue staining.
-
Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample.
Protocol:
-
Protein Extraction and Quantification:
-
Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its target identification.
Caption: A general experimental workflow for this compound target identification.
Caption: this compound's proposed mechanism of action in cancer cells.
Conclusion
This compound presents a promising scaffold for the development of novel anti-cancer therapeutics. Its ability to modulate multiple key signaling pathways, including the NF-κB and apoptosis pathways, contributes to its pleiotropic anti-tumor effects. The computational prediction of CDK4 and MD-2 as direct targets offers exciting avenues for further investigation and validation. The experimental protocols and data summarized in this guide provide a solid foundation for researchers to delve deeper into the molecular mechanisms of this compound and to accelerate its translation from preclinical research to clinical application. Future studies should focus on the experimental validation of its direct binding partners and the elucidation of its comprehensive target profile in various cancer types.
References
- 1. Virtual screening studies reveal this compound as a potential natural inhibitor targeting CDK4 in retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting TLR4 signaling by this compound for preventing inflammatory response in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LINC complex protein nesprin-2 has pro-apoptotic activity via Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. Molecular Docking and Molecular Dynamics Studies Reveal the Anticancer Potential of Medicinal-Plant-Derived Lignans as MDM2-P53 Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Lysate Preparation & Immunoblotting Protocols [protocols.io]
Linarin In Vitro Dose-Response Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro dose-response relationship of Linarin, a naturally occurring flavonoid glycoside. This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways to support further research and development.
Quantitative Dose-Response Data of this compound In Vitro
The biological effects of this compound are dose-dependent and vary across different cell types and experimental conditions. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| Brain Cancer Cells | Brain Cancer | 10-100 | Not Specified | [1] |
| Prostate Cancer Cells | Prostate Cancer | 25-100 | Not Specified | [1] |
| Mouse Brain Tissue | Not Applicable | 3.801 ± 1.149 | Ellman's colorimetric method | [2] |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | This compound Concentration (µM) | Effect | Reference |
| RAW264.7 | LPS | 5, 10, 20, 30 | Reduced expression of IL-1β, IL-6, MHC II, NO, CD80 | |
| RAW264.7 | LPS | 8-32 | Significantly inhibited NO release | |
| hNECs and BEAS-2B | Histamine | 7.5, 15, 30 | Suppressed histamine-induced NF-κB activation |
Table 3: Neuroprotective Effects of this compound
| Cell Line | Toxin | This compound Concentration (µM) | Effect | Reference |
| PC12 | Aβ25-35 | 0.1, 1.0, 10 | Improved cell viability, reduced apoptotic cells |
Table 4: Effects of this compound on Cell Migration and Invasion
| Cell Line | Condition | This compound Concentration (µM) | Effect | Reference |
| A549 | Ionizing Radiation | 5 | Significantly decreased IR-induced cell migration and invasion |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many pathological conditions, including chronic inflammation and cancer, the NF-κB pathway is constitutively active. This compound has been shown to inhibit the activation of the NF-κB pathway.[3]
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been demonstrated to modulate the PI3K/Akt pathway, often leading to the induction of apoptosis in cancer cells.
Caption: this compound modulates the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses. The MAPK family includes ERK, JNK, and p38. This compound has been shown to influence MAPK signaling, which can contribute to its anti-inflammatory and anti-cancer effects.
Caption: this compound influences the MAPK signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the in vitro dose-response of this compound.
General Experimental Workflow
A typical workflow for investigating the in vitro effects of this compound involves several key stages, from initial cell culture to downstream molecular analysis.
Caption: General workflow for in vitro this compound studies.
This compound Solution Preparation and Cell Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile, light-protected containers
Procedure:
-
Stock Solution Preparation: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]
-
Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot and dilute it with complete cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or apoptosis analysis) and allow them to adhere and grow to the desired confluency (usually 60-80%).
-
Remove the existing medium and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. For long-term treatments, the medium with fresh this compound may need to be replaced every 2-3 days.[4]
-
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO or Solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[6]
-
Cell Treatment: Treat cells with various concentrations of this compound as described in section 3.2.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[5][8]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[9]
-
Flow cytometer
Procedure:
-
Cell Preparation: After treatment with this compound, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells once with cold PBS.[9]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 5 µL of PI.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[9] Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.[3]
Protein Expression Analysis: Western Blot
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on the expression levels of proteins involved in the signaling pathways mentioned in section 2.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the this compound-treated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[11]
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Antibody Incubation:
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and detect the signal using an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
This technical guide provides a comprehensive overview of the in vitro dose-response relationship of this compound, offering valuable data, protocols, and pathway visualizations for researchers in the field. The provided information highlights the dose-dependent nature of this compound's effects and its modulation of key signaling pathways. The detailed experimental protocols serve as a practical resource for designing and conducting further in vitro studies to explore the full therapeutic potential of this promising natural compound. It is important to note that the optimal concentrations and experimental conditions may vary depending on the specific cell line and research question, necessitating preliminary optimization experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. bio-techne.com [bio-techne.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. origene.com [origene.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
Linarin's Journey Through the Body: A Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linarin, a naturally occurring flavone glycoside, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer effects.[1][2][3] However, its therapeutic development is hampered by low oral bioavailability, primarily due to poor water and lipid solubility.[4] This technical guide provides an in-depth analysis of the current understanding of this compound's pharmacokinetic profile and bioavailability. We will delve into various strategies explored to enhance its systemic absorption, detail the experimental methodologies used in its study, and present a comprehensive summary of its metabolic fate. This guide aims to be a valuable resource for researchers and professionals involved in the development of this compound as a potential therapeutic agent.
Pharmacokinetic Profile of this compound
The pharmacokinetic profile of this compound is characterized by poor oral absorption and rapid elimination. Studies in rats have shown that after oral administration, this compound reaches its maximum plasma concentration (Cmax) within a few hours, followed by a relatively short half-life (t1/2).[5] The absolute bioavailability of this compound has been reported to be as low as 0.47%, indicating extensive first-pass metabolism.[6]
To address the challenge of low bioavailability, several formulation strategies have been investigated, including the development of solid dispersions and liposomes, as well as co-administration with bioenhancers like piperine.[5][7][8] These approaches have shown promise in significantly improving the systemic exposure to this compound.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from various studies in rats, providing a comparative overview of different formulations and administration routes.
Table 1: Pharmacokinetic Parameters of this compound after Oral Administration in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound | 50 | 226.2 | 2.0 | 1407 | 100 | [5] |
| This compound Solid Dispersion | 50 | 970.6 | 2.0 | 4733 | 336.3 | [5] |
| This compound Liposome | 50 | 200.7 | 4.0 | 1391 | 98.86 | [5] |
| This compound + Piperine | 50 (this compound) + 20 (Piperine) | Increased by 346% | 0.2 | Increased by 381% | 481 | [1][7][9][10] |
Table 2: Pharmacokinetic Parameters of this compound after Intramuscular Administration in Rats
| Formulation | Dose (µg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |
| This compound Solution | 713 | 323.5 ± 34.5 | 0.33 | Not Reported | [11] |
Experimental Protocols
This section details the methodologies employed in key pharmacokinetic and bioavailability studies of this compound.
In Vivo Pharmacokinetic Studies in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[5][6] The animals are typically fasted overnight with free access to water before drug administration.[5]
-
Drug Administration:
-
Oral (Intragastric): this compound, its formulations (solid dispersion, liposomes), or co-administered compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage.[5][6] Doses typically range from 50 to 90 mg/kg.[5][12]
-
Intramuscular: this compound solution is administered via intramuscular injection, often into the hind limb muscles.[11]
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) from the retro-orbital plexus or tail vein.[5] Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[5][11]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.[5]
In Vitro Permeability Assays
-
Caco-2 Cell Transwell Model: This model is used to assess the intestinal absorption of drugs.[5][8]
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.
-
Permeability Assay: The test compound (this compound, solid dispersion, or liposome) is added to the apical (AP) side, and samples are collected from the basolateral (BL) side at various time intervals to determine the apparent permeability coefficient (Papp). The experiment is also performed in the reverse direction (BL to AP) to assess efflux.[5]
-
In Situ Single-Pass Rat Intestinal Perfusion
This method is used to investigate the intestinal permeability of this compound and the effect of bioenhancers.[7][9]
-
Surgical Procedure: Rats are anesthetized, and a segment of the intestine (e.g., jejunum) is cannulated at both ends.
-
Perfusion: A solution containing this compound, with or without an inhibitor (e.g., verapamil) or a bioenhancer (e.g., piperine), is perfused through the intestinal segment at a constant flow rate.
-
Sample Analysis: The perfusate is collected at the outlet, and the concentrations of the drug and a non-absorbable marker are determined to calculate the effective permeability coefficient (Peff).[7][9]
Analytical Methods for this compound Quantification
-
High-Performance Liquid Chromatography (HPLC):
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a more sensitive and selective method for quantifying this compound and its metabolites in biological matrices.[11][12][13]
-
Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to extract this compound from plasma or tissue homogenates.[12][13]
-
Chromatography: Rapid separation is achieved on a suitable column (e.g., Hypersil Gold C18, ACQUITY UPLC BEH-C18).[12][13]
-
Mass Spectrometry: Detection is performed using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode.[12][13]
-
Metabolism of this compound
This compound undergoes extensive metabolism, primarily by the intestinal flora, before and after absorption.[6][14] The major metabolic pathways include hydrolysis, demethylation, glucuronidation, sulfation, and ring cleavage.[6][14][15] The initial step is often the hydrolysis of the glycosidic bond to yield its aglycone, acacetin.[6] Acacetin can then be further metabolized. Ring fission of the flavonoid structure by intestinal bacteria leads to the formation of smaller phenolic compounds.[6][14]
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow of in vivo and in vitro pharmacokinetic studies of this compound.
Caption: Major metabolic pathways of this compound in rats.
Caption: this compound's inhibitory effect on the TLR4/MyD88/NF-κB signaling pathway.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.
Conclusion
This compound is a pharmacologically promising natural compound whose clinical potential is currently limited by its poor oral bioavailability. This technical guide has summarized the key pharmacokinetic parameters of this compound and highlighted successful strategies, such as the use of solid dispersions and co-administration with piperine, to enhance its systemic absorption. The detailed experimental protocols and analytical methods described herein provide a practical resource for researchers. Furthermore, the elucidation of its metabolic pathways and its mechanisms of action on inflammatory and neurological pathways offers a deeper understanding of its biological effects. Future research should focus on optimizing formulation strategies and conducting further preclinical and clinical studies to fully realize the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Piperine on the Intestinal Permeability and Pharmacokinetics of this compound in Rats [ouci.dntb.gov.ua]
- 5. Preparation and pharmacokinetics in vivo of this compound solid dispersion and liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the In Vivo and In Vitro Metabolites of this compound in Rat Biosamples and Intestinal Flora Using Ultra-High Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Effects of Piperine on the Intestinal Permeability and Pharmacokinetics of this compound in Rats | Semantic Scholar [semanticscholar.org]
- 8. Preparation and pharmacokinetics in vivo of this compound solid dispersion and liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of piperine on the intestinal permeability and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid LC-MS/MS determination and pharmacokinetic application of this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Method for Simultaneous Determination of this compound and Its Metabolites in Rat Plasma and Liver Tissue Samples: Application to Pharmacokinetic and Liver Tissue Distribution Study After Oral Administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid and sensitive LC-MS/MS method for the determination of this compound in small-volume rat plasma and tissue samples and its application to pharmacokinetic and tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the In Vivo and In Vitro Metabolites of this compound in Rat Biosamples and Intestinal Flora Using Ultra-High Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Antioxidant Properties of Linarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, focusing on its ability to scavenge free radicals and modulate key cellular signaling pathways involved in oxidative stress response. This document summarizes quantitative data from various antioxidant assays, details experimental protocols for key cited experiments, and provides visual representations of the signaling pathways and experimental workflows through Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound as a natural antioxidant agent.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Flavonoids, a class of polyphenolic compounds found in various plants, are known for their antioxidant capabilities.[2] this compound (Acacetin-7-O-rutinoside), a flavone glycoside found in plants such as Buddleja officinalis and Cirsium japonicum, has demonstrated significant antioxidant and anti-inflammatory activities.[3][4] This guide delves into the technical details of this compound's antioxidant properties, providing a foundation for further research and development.
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been evaluated using various in vitro assays. These assays measure the ability of a compound to neutralize free radicals or chelate pro-oxidant metals. A summary of the quantitative data from these assays is presented in the table below.
| Antioxidant Assay | Result (IC50/Value) | Source Organism of this compound | Reference |
| Oxygen Radical Absorbance Capacity (ORAC) | 1441 µmol TE/g | Cirsium japonicum | [1] |
Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. TE = Trolox Equivalents.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and modulation of endogenous antioxidant defense systems via cellular signaling pathways.
Direct Radical Scavenging
This compound's chemical structure, featuring multiple hydroxyl groups, enables it to donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating the oxidative chain reactions.
Modulation of Cellular Signaling Pathways
This compound has been shown to upregulate the body's own antioxidant defenses by influencing key signaling pathways, primarily the Nrf2/HO-1 and MAPK pathways.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular response to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription and subsequent synthesis of antioxidant enzymes.[5][6] this compound has been shown to promote the nuclear translocation of Nrf2 and increase the expression of HO-1, thereby enhancing the cellular antioxidant capacity.[5]
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade involved in various cellular processes, including inflammation and stress responses. The MAPK family includes three major kinases: p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Oxidative stress can lead to the phosphorylation and activation of these MAPKs.[7] this compound has been observed to inhibit the phosphorylation of p38, ERK, and JNK in response to oxidative stimuli.[6] By suppressing the activation of these pro-inflammatory and pro-apoptotic kinases, this compound helps to mitigate the detrimental effects of oxidative stress.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's antioxidant properties.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The decay of fluorescence is recorded, and the antioxidant capacity is quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a standard antioxidant, Trolox.
Protocol Overview:
-
Reagent Preparation: Prepare a working solution of the fluorescent probe, a free radical initiator (e.g., AAPH), and a Trolox standard curve.
-
Sample Preparation: Dissolve this compound in a suitable solvent to prepare a series of dilutions.
-
Assay Procedure:
-
Add the fluorescent probe to each well of a microplate.
-
Add the this compound dilutions or Trolox standards to the respective wells.
-
Initiate the reaction by adding the free radical initiator.
-
Immediately begin monitoring the fluorescence decay at appropriate excitation and emission wavelengths over time using a microplate reader.
-
-
Data Analysis: Calculate the net AUC for each sample and standard. Plot the net AUC against the concentration of the Trolox standard to generate a standard curve. Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents per gram of sample (µmol TE/g).[1]
Western Blot Analysis for Nrf2 and HO-1
Western blotting is used to detect the protein levels of Nrf2 and HO-1 to assess the activation of the Nrf2/HO-1 pathway.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the proteins of interest.
Protocol Overview:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HepG2) and treat them with this compound at various concentrations and for different time points. A control group without this compound treatment is also included.
-
Protein Extraction: Lyse the cells to extract total protein. For Nrf2 translocation studies, nuclear and cytoplasmic fractions are separated.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2 and HO-1. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize them to the loading control.
Conclusion
This compound demonstrates significant antioxidant properties through both direct radical scavenging and the modulation of key cellular signaling pathways, namely the Nrf2/HO-1 and MAPK pathways. The quantitative data and mechanistic insights presented in this guide underscore the potential of this compound as a therapeutic agent for the prevention and treatment of oxidative stress-related diseases. Further in-depth preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for drug development. This technical guide provides a solid foundation for researchers and scientists to build upon in their exploration of this promising natural compound.
References
- 1. Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectothis compound and this compound from Cirsium japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates hyperuricemic nephropathy by modulating Nrf2/Keap1 and TLR4/NF-κB signaling pathways: this compound attenuates hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LIN28 phosphorylation by MAPK/ERK couples signaling to the post-transcriptional control of pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Linarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linarin, a naturally occurring flavone glycoside found in various medicinal plants, is emerging as a promising neuroprotective agent. Preclinical studies have demonstrated its multifaceted therapeutic potential against a range of neurological insults, including those associated with Alzheimer's disease and ischemic stroke. This compound exerts its effects through diverse mechanisms, including the potent inhibition of acetylcholinesterase, modulation of critical cell survival and inflammatory signaling pathways such as PI3K/Akt and NF-κB, and reduction of oxidative stress. Despite its promising bioactivity, this compound's clinical development is hampered by poor oral bioavailability, necessitating formulation strategies to enhance its pharmacokinetic profile. This technical guide provides a comprehensive overview of the current state of research on this compound's neuroprotective capabilities, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy.
Introduction
This compound (acacetin-7-O-β-D-rutinoside) is a flavonoid glycoside isolated from plants such as Mentha arvensis, Buddleja davidii, and Chrysanthemum indicum[1][2]. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant, anti-inflammatory, and neuroprotective properties[3]. This compound, in particular, has garnered significant attention for its robust acetylcholinesterase (AChE) inhibitory activity and its ability to protect neurons from various toxic insults[2][4]. Its diverse pharmacological activities suggest it may be a promising candidate for the development of therapies for neurodegenerative conditions like Alzheimer's disease and ischemic brain injury[3][5][6]. This document synthesizes the existing preclinical evidence, focusing on the molecular mechanisms, experimental data, and methodologies employed in the investigation of this compound's neuroprotective effects.
Pharmacokinetics and Bioavailability
A significant challenge in the clinical application of this compound is its low oral bioavailability, which has been measured at approximately 0.47%[7]. This is primarily attributed to poor water and lipid solubility, as well as cellular efflux mediated by P-glycoprotein in the intestine[3][4][7]. Research has shown that co-administration with piperine, a known bioenhancer, can significantly increase the oral absorption of this compound in rats by inhibiting both P-glycoprotein and metabolic enzymes[3][4]. Formulation strategies, such as creating a this compound solid dispersion, have been shown to improve bioavailability by over threefold compared to the administration of this compound alone[3][8].
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Formulation/Condition | Administration Route | Cmax (ng/mL) | Tmax (h) | Relative Bioavailability (%) | Reference |
| This compound Solution | Intramuscular | 323.5 ± 34.5 | 0.33 | - | [3] |
| This compound Alone | Oral | - | 0.05 | 100 (Baseline) | [4] |
| This compound + Piperine | Oral | Increased by 346% | 0.2 | Increased by 381% | [4] |
| This compound Solid Dispersion (LSD) | Oral | - | - | 336.3 | [3][8] |
| This compound Liposome (LL) | Oral | - | - | 98.86 | [3][8] |
Mechanisms of Neuroprotection
This compound's neuroprotective effects are not attributed to a single mode of action but rather to a combination of activities that modulate key pathological processes in the brain.
Anti-Apoptotic Effects via PI3K/Akt Signaling
One of the primary neuroprotective mechanisms of this compound is its ability to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival. In neuronal cells challenged with amyloid-β (Aβ), a peptide central to Alzheimer's pathology, this compound treatment dose-dependently increases the phosphorylation and activation of Akt[1]. Activated Akt, in turn, phosphorylates and inhibits Glycogen Synthase Kinase-3β (GSK-3β), a downstream kinase implicated in apoptosis and tau hyperphosphorylation[1]. This inhibition of GSK-3β, coupled with an observed increase in the expression of the anti-apoptotic protein Bcl-2, effectively prevents Aβ-induced neuronal cell death[1][9]. The protective effects of this compound are significantly diminished when the PI3K/Akt pathway is blocked by inhibitors like LY294002, confirming the pathway's central role[1].
Anti-Inflammatory Activity
Neuroinflammation is a key component of neurodegenerative diseases. This compound has demonstrated significant anti-inflammatory properties[3]. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in microglia and macrophage cell lines stimulated with lipopolysaccharide (LPS)[3][10]. This effect is mediated, at least in part, by the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway, a central regulator of the inflammatory response[6][10]. In animal models of chemotherapy-induced neuropathic pain, this compound reduced the activation of microglia and astrocytes and suppressed the expression of proteins associated with the NF-κB/NLRP3 inflammasome pathway[11].
Acetylcholinesterase (AChE) Inhibition
The inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a primary strategy for the symptomatic treatment of Alzheimer's disease. This compound is a potent AChE inhibitor[2]. In vitro assays have shown that this compound inhibits AChE with a low micromolar efficacy[2][3][10]. This inhibitory action has been confirmed in ex vivo studies, where intraperitoneal administration of this compound to mice significantly reduced AChE activity in the cortex and hippocampus[2][3][10]. Molecular docking simulations suggest that the 4'-methoxyl group and the 7-O-sugar moiety of the this compound structure are crucial for its binding to the active site of AChE[2][10].
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Assay Type | Model System | Outcome Measure | Result | Reference |
| In Vitro | Mouse Brain Tissue | IC50 | 3.801 ± 1.149 μM | [2][3][10] |
| Ex Vivo | Mouse Cortex & Hippocampus | AChE Activity Reduction | Significant reduction at 35, 70, and 140 mg/kg (i.p.) | [2][3][10] |
| In Vivo | AlCl3-induced AD Zebrafish | AChE Inhibition Rate | 74.5% | [11] |
Modulation of Other Signaling Pathways
This compound's neuroprotective effects also involve other signaling cascades. It has been shown to modulate mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular stress responses, proliferation, and apoptosis[3][11]. Additionally, in models of ischemia-reperfusion injury, this compound provides protection by inhibiting endoplasmic reticulum stress through the PERK-eIF2α pathway and may target aldo-keto reductase family 1 member B1 (AKR1B1)[6][12].
Preclinical Evidence of Neuroprotection
In Vitro Studies
The neuroprotective effects of this compound have been extensively studied in cell-based models of neuronal damage.
-
Alzheimer's Disease Models: In rat pheochromocytoma (PC12) cells exposed to Aβ(25-35), this compound (at concentrations of 0.1, 1.0, and 10 μM) dose-dependently increased cell viability and reduced the number of apoptotic cells[1].
-
Oxidative Stress Models: this compound significantly reduced cell death induced by hydrogen peroxide (H2O2) in rat hippocampal neurons, demonstrating its antioxidant capabilities[10].
-
Ischemia Models: this compound protected neurons from oxygen-glucose deprivation/reperfusion (OGD/R)-induced apoptosis, a common in vitro model for ischemic stroke[6].
Table 3: Summary of In Vitro Neuroprotective Effects of this compound
| Model System | Insult | This compound Concentration | Key Findings | Reference |
| PC12 Cells | Aβ(25-35) (30 μM) | 0.1, 1.0, 10 μM | Increased cell viability, reduced apoptosis, activated PI3K/Akt pathway. | [1] |
| Rat Hippocampal Neurons | H2O2 (400 μM) | Not specified | Significantly reduced H2O2-induced cell death. | [10] |
| Neurons | OGD/R | Not specified | Protected against apoptosis, inhibited PERK-eIF2α pathway. | [6] |
| RAW264.7 Macrophages | LPS | 5, 10, 20, 30 μM | Reduced expression of IL-1β, IL-6, NO. | [3] |
| RAW264.7 Macrophages | LPS | 40, 80, 160 μM | Suppressed NO, TNF-α, IL-1β, IL-6; inhibited NF-κB and MAPK pathways. | [3] |
In Vivo Studies
Animal models have provided crucial evidence for the neuroprotective efficacy of this compound and its derivatives.
-
Ischemic Stroke Models: In a mouse model of middle cerebral artery occlusion (MCAO), a derivative of this compound, 4′-benzylapigenin-7-β-rutinoside (BLR), reduced infarct volume, improved neurological function, decreased neuronal apoptosis, and reduced inflammation when administered after the ischemic event[13][14][15]. The study also showed that BLR promoted the restoration of cerebral blood flow[13][14]. This compound itself was also shown to reduce infarct volume and improve neurological scores in cerebral ischemia models[6].
-
Alzheimer's Disease Models: In an aluminum chloride (AlCl3)-induced Alzheimer's disease model in zebrafish, this compound significantly improved the dyskinesia recovery rate (88.0%) and strongly inhibited AChE activity (74.5%), outperforming the standard drug donepezil in this model[11].
Detailed Experimental Protocols
This section provides an overview of the methodologies commonly used in the cited studies to evaluate the neuroprotective potential of this compound.
In Vitro Neurotoxicity and Cell Viability Assay (MTT Assay)
-
Objective: To assess the ability of this compound to protect neuronal cells from a toxic insult.
-
Cell Line: Rat pheochromocytoma (PC12) cells are commonly used as a model for neuronal cells[1].
-
Protocol:
-
Cell Culture: PC12 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating: Cells are seeded into 96-well plates at a specified density and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1, 1.0, 10 μM) for a defined period (e.g., 1 hour)[1].
-
Insult: A neurotoxic agent, such as Aβ(25-35) peptide (e.g., 30 μM), is added to the wells (excluding control wells) and incubated for a further 24-48 hours[1].
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
-
Objective: To evaluate the neuroprotective effect of this compound in an animal model of focal cerebral ischemia (stroke)[13][14].
-
Animal Model: Male mice (e.g., C57BL/6) are commonly used.
-
Protocol:
-
Anesthesia: Animals are anesthetized (e.g., with isoflurane).
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery. A nylon monofilament with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia & Reperfusion: The filament is left in place for a defined period (e.g., 30-60 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion (restoration of blood flow)[13][14][15]. Sham-operated animals undergo the same surgery without filament insertion.
-
Drug Administration: this compound or its derivatives (e.g., 4, 20, 40 mg/kg) are administered, typically via intraperitoneal (i.p.) injection, at a specific time point relative to reperfusion (e.g., 1 hour after reperfusion onset)[13][14].
-
Neurological Assessment: At a set time post-MCAO (e.g., 24 hours), neurological deficits are scored using a standardized scale.
-
Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted (damaged) area remains white. The infarct volume is then calculated using imaging software[13][15].
-
Western Blot Analysis for Protein Expression/Phosphorylation
-
Objective: To quantify the levels of specific proteins and their phosphorylation status (e.g., Akt, p-Akt, GSK-3β) in response to this compound treatment[1][14].
-
Protocol:
-
Protein Extraction: Cells or brain tissue are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: The total protein concentration is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
The accumulated preclinical evidence strongly supports the neuroprotective potential of this compound. Its ability to concurrently inhibit acetylcholinesterase, suppress neuroinflammation, mitigate apoptosis via the PI3K/Akt pathway, and reduce oxidative stress makes it an attractive therapeutic candidate for complex neurodegenerative diseases. However, the transition from preclinical promise to clinical reality requires addressing several key challenges.
The foremost hurdle is this compound's poor bioavailability. Future research must focus on developing and optimizing drug delivery systems and formulations, such as solid dispersions or nanoparticle encapsulation, to enhance its absorption and brain penetration. Furthermore, while the efficacy of this compound and its derivatives has been demonstrated in acute injury models like stroke, more extensive studies in chronic neurodegenerative models are warranted. Long-term efficacy and safety studies are essential next steps. Finally, while no clinical trials involving this compound for neurodegenerative diseases are currently registered, the compelling preclinical data should encourage the initiation of well-designed clinical investigations to evaluate its therapeutic potential in human populations. The synthesis of novel, more bioavailable this compound derivatives also represents a promising avenue for drug development.
References
- 1. Neuroprotective effects of this compound through activation of the PI3K/Akt pathway in amyloid-β-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound ameliorates ischemia-reperfusion injury by the inhibition of endoplasmic reticulum stress targeting AKR1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and pharmacokinetics in vivo of this compound solid dispersion and liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A this compound Derivative Protects against Ischemia-Induced Neuronal Injury in Mice by Promoting Cerebral Blood Flow Recovery via KDELR-Dependent CSPG4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A this compound Derivative Protects against Ischemia-Induced Neuronal Injury in Mice by Promoting Cerebral Blood Flow Recovery via KDELR-Dependent CSPG4 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Potential of Linarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linarin, a naturally occurring flavonoid glycoside, has emerged as a promising candidate in anticancer research. Exhibiting a range of biological activities, its potential to inhibit cancer cell proliferation, induce apoptosis, arrest the cell cycle, and impede metastasis has been documented across various cancer cell lines. This technical guide provides a comprehensive overview of the anticancer activities of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This compound (acacetin-7-O-rutinoside), a flavone glycoside, has garnered significant attention for its potential as a therapeutic agent against various malignancies. This guide delves into the core anticancer activities of this compound, providing a detailed examination of its effects on cancer cells and the underlying molecular mechanisms.
In Vitro Anticancer Activities of this compound
This compound has demonstrated significant cytotoxic and antiproliferative effects against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative measure of its potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Comments |
| MDA-MB-231 | Triple-Negative Breast Cancer | 120.8 | 2D cell culture[1][2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1949 | 3D spheroid culture[1][2] |
| Glioma cells | Brain Cancer | Not specified, but effective at 10-100 µM | [3] |
| LNCaP | Prostate Cancer | Moderate inhibition at 25-100 µM | [4] |
| DU145 | Prostate Cancer | Moderate inhibition at 25-100 µM | [4] |
| A549 | Non-Small-Cell Lung Cancer | Effective at 5 µM in combination with radiation | [5] |
Mechanisms of Anticancer Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration and invasion.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. This is achieved through the modulation of key apoptotic regulatory proteins.
One of the central mechanisms of this compound-induced apoptosis is the regulation of the Bcl-2 family of proteins. This compound upregulates the expression of pro-apoptotic proteins like Bax while downregulating the expression of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. Specifically, this compound treatment has been shown to enhance the levels of cleaved caspase-3 and caspase-7, key executioner caspases that orchestrate the dismantling of the cell.[1][6] In glioma cells, this compound promotes the activation of Caspase-3 and poly (ADP-ribose) polymerase (PARP).[6]
Table 2: Effect of this compound on Apoptotic Markers
| Cancer Cell Line | Treatment | Effect on Bax | Effect on Bcl-2 | Effect on Caspase-3/7 |
| MDA-MB-231 | This compound | Upregulation[1] | Downregulation | Enhanced expression[1] |
| Glioma cells | This compound | Upregulation[6] | Not specified | PARP activation[6] |
| Prostate Cancer (LNCaP, DU145) | This compound | Not specified | Not specified | Apoptosis induction (up to 5-6-fold)[4] |
Experimental Workflow: Apoptosis Detection by Annexin V/PI Staining
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. This compound has been demonstrated to interfere with the cell cycle machinery, leading to arrest at specific checkpoints, thereby preventing cancer cells from dividing. In prostate cancer cells, this compound treatment leads to a moderate G1 arrest.[4] In glioma cells, this compound reduces the expression of cell cycle-related signals including Survivin, p-Rb, and Cyclin D1, while promoting the expression of the cell cycle inhibitor p21.[6]
Table 3: Effect of this compound on Cell Cycle Distribution
| Cancer Cell Line | Treatment | G0/G1 Phase | S Phase | G2/M Phase | Key Regulatory Proteins Modulated |
| LNCaP | This compound (25-100 µM) | Increase (moderate arrest) | Decrease | Decrease | Not specified |
| DU145 | This compound (25-100 µM) | Increase (moderate arrest) | Not specified | Not specified | Not specified |
| Glioma cells | This compound | Not specified | Not specified | Not specified | ↓ Survivin, ↓ p-Rb, ↓ Cyclin D1, ↑ p21[6] |
Logical Flow: this compound-Induced Cell Cycle Arrest
Inhibition of Metastasis
Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. This compound has shown promise in inhibiting the metastatic potential of cancer cells by interfering with cell migration and invasion. A key target in this process is the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, which facilitates cancer cell invasion.[1] In non-small-cell lung cancer A549 cells, this compound significantly decreased radiation-induced cell migration and invasion at a concentration of 5 µM.[5]
Table 4: Effect of this compound on Cell Migration and Invasion
| Cancer Cell Line | Assay | Treatment | Quantitative Effect |
| MDA-MB-231 | Scratch Assay | This compound | Significant reduction in wound closure[1] |
| A549 | Migration/Invasion Assay | This compound (5 µM) + IR | Significant decrease in migration and invasion[5] |
Experimental Workflow: Wound Healing (Scratch) Assay
Signaling Pathways Modulated by this compound
The anticancer effects of this compound are orchestrated through its influence on critical intracellular signaling pathways that govern cell survival, proliferation, and metastasis. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of these processes and a prominent target of this compound.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in inflammation, immunity, and cancer. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. This compound has been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis and inhibiting their metastatic potential.
In triple-negative breast cancer cells (MDA-MB-231), this compound treatment reduces the expression of phosphorylated p65 (p-p65), the active subunit of NF-κB.[1] This inhibition of NF-κB activation, in turn, leads to the downregulation of its downstream target, MMP-9, contributing to the anti-metastatic effects of this compound.[1] Similarly, in glioma cells, this compound's ability to suppress cell proliferation is dependent on the downregulation of NF-κB/p65.[6] In non-small-cell lung cancer A549 cells, this compound suppresses NF-κB activation by inhibiting the phosphorylation of both NF-κB and its inhibitor, IκB-α.[5]
Signaling Pathway: this compound's Inhibition of the NF-κB Pathway
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Monolayer Formation: Grow cells to full confluency in 6-well plates.
-
Scratch Creation: Create a linear scratch in the cell monolayer using a sterile pipette tip.
-
Washing and Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing this compound or a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 24, 48 hours).
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Western Blotting
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-p65, MMP-9, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound has demonstrated significant anticancer activities in a variety of preclinical models. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis through the modulation of key signaling pathways, particularly the NF-κB pathway, underscores its potential as a novel therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the anticancer properties of this compound.
Future studies should focus on in vivo efficacy and safety profiling of this compound in animal models of cancer. Furthermore, elucidating the complete spectrum of its molecular targets and signaling interactions will be crucial for its clinical translation. The development of novel drug delivery systems to enhance the bioavailability and tumor-specific targeting of this compound could further augment its therapeutic potential. Continued investigation into this promising natural compound is warranted to fully realize its utility in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits survival and metastasis in triple-negative breast cancer cell line MDA-MB-231 by downregulating NF-κB p-p65/MMP-9, upregulating Bax, and enhancing Caspase 3/7 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with this compound and this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits radiation-induced cancer invasion by downregulating MMP-9 expression via the suppression of NF-κB activation in human non-small-cell lung cancer A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses glioma through inhibition of NF-κB/p65 and up-regulating p53 expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Extraction of Linarin from Chrysanthemum indicum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction, purification, and quantification of linarin from the flowers of Chrysanthemum indicum. This compound, a flavonoid glycoside, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and antihypertensive effects.[1] This document aims to provide researchers with the necessary methodologies to efficiently isolate and study this promising bioactive compound.
Experimental Protocols
Conventional Solvent Extraction Protocol
This protocol describes a traditional method for extracting this compound using an ethanol-aqueous solution.
Materials:
-
Dried Chrysanthemum indicum flowers
-
75% Ethanol-aqueous solution
-
Traditional Chinese medicine extracting machine or equivalent reflux extraction setup
-
Vacuum rotary evaporator
-
Centrifuge
Procedure:
-
Combine 2.5 kg of dried Chrysanthemum indicum flowers with 25 L of a 75% ethanol-aqueous solution in an extracting machine.[2]
-
Heat the mixture to 100°C and extract for 1.0 hour.[2]
-
Repeat the extraction process three times, pooling the liquid extracts.[2]
-
Concentrate the pooled extracts to a volume of 2.5 L using a vacuum rotary evaporator.[2]
-
Centrifuge the concentrated extract at 3500 rpm for 5 minutes to obtain a precipitate.[2]
-
Collect the precipitate, which contains a high concentration of this compound, for further purification. It has been found that this precipitate can contain over 95% of the total this compound.[2]
Ultrasound-Assisted Deep Eutectic Solvents (UAE-DESs) Extraction Protocol
This protocol offers a more efficient and environmentally friendly approach to this compound extraction.
Materials:
-
Dried Chrysanthemum indicum flower powder
-
Choline chloride
-
Ethylene glycol
-
Deionized water
-
Ultrasonic bath/probe
-
Centrifuge
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol at a molar ratio of 1:2. Add 30% (v/v) water to the mixture.[3]
-
Mix the dried flower powder with the DES at a liquid-to-solid ratio of 32 mL/g.[3]
-
Place the mixture in an ultrasonic bath and perform the extraction under the following conditions:
-
Following extraction, centrifuge the mixture to separate the supernatant from the plant residue.
-
The supernatant, containing the extracted this compound, can then be subjected to purification.
Purification by Solid-Liquid Extraction
This protocol is designed to enrich the this compound content from the crude extract precipitate.
Materials:
-
Crude this compound precipitate (from Protocol 1)
-
Ethyl acetate
-
Ethanol
-
40% Ethanol-aqueous solution
-
20% Ethanol-aqueous solution
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Mix 40 g of the crude precipitate with 50 mL of ethyl acetate. Stir the mixture sufficiently and then centrifuge at 3500 rpm for 5 minutes to collect the precipitate.[2]
-
Take the precipitate from the previous step and mix it with 50 mL of ethanol. Stir and centrifuge as before to collect the precipitate.[2]
-
Repeat the extraction process on the resulting precipitate two times using a 40% ethanol-aqueous solution.[2]
-
Finally, perform one extraction with a 20% ethanol-aqueous solution.[2]
-
The final precipitate will be the purified this compound extract. This reduced process can achieve a purity of 55.68 ± 2.08% with a recovery of 66.65 ± 1.73%.[2]
Purification by Macroporous Resin
This protocol is suitable for recovering this compound from the DES extract.
Materials:
-
This compound-containing supernatant from UAE-DESs extraction
-
AB-8 macroporous resin
-
Ethanol for elution
Procedure:
-
Pass the this compound-containing supernatant through a column packed with AB-8 macroporous resin.
-
Allow the this compound to adsorb onto the resin.
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed this compound from the resin using an appropriate concentration of ethanol.
-
This method has been shown to achieve a recovery efficiency of up to 81.55%.[3]
Quantitative Analysis by HPLC
This protocol details the High-Performance Liquid Chromatography (HPLC) method for quantifying this compound.
Instrumentation:
-
Agilent 1200 series or equivalent HPLC system with a VWD detector.[2]
-
XB-C18 column (4.6 × 250 mm).[2]
Chromatographic Conditions:
-
Mobile Phase: Methanol-water-acetic acid (50:49.95:0.05, v/v/v).[2]
-
Flow Rate: 1.00 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: 334 nm.[2]
Procedure:
-
Prepare standard solutions of this compound at various concentrations to create a calibration curve.
-
Prepare the sample solution by dissolving a known amount of the purified extract in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.
Data Presentation
Table 1: Comparison of this compound Extraction Methods from Chrysanthemum indicum
| Extraction Method | Key Parameters | This compound Yield/Purity | Recovery | Reference |
| Conventional Solvent Extraction | 75% Ethanol, 100°C, 3x1h | Crude precipitate with >95% of total this compound | - | [2] |
| Optimized Ethanol Extraction | 74% Ethanol, 2h, 3 times, 12 mL/g solvent-to-material ratio | 90.5% (experimental yield) | - | [4] |
| Ultrasound-Assisted DES Extraction | Choline chloride-ethylene glycol (1:2), 30% water, 340W, 32 min | 14.23 mg/g | - | |
| Solid-Liquid Purification | Ethyl acetate, ethanol, 40% ethanol, 20% ethanol | 55.68 ± 2.08% purity | 66.65 ± 1.73% | [2][5] |
| Macroporous Resin Purification | AB-8 resin | - | 81.55% |
Visualizations
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: this compound's inhibitory effect on key inflammatory signaling pathways.[1]
References
- 1. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative Purification of this compound Extracts from Dendranthema indicum Flowers and Evaluation of Its Antihypertensive Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of extraction of this compound from Flos chrysanthemi indici by response surface methodology and artificial neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative Purification of this compound Extracts from Dendranthema indicum Flowers and Evaluation of Its Antihypertensive Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Linarin Purification by Preparative HPLC
Introduction
Linarin (Acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside found in various medicinal plants, including those from the Cirsium and Chrysanthemum genera.[1][2] It has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities, which include anti-inflammatory, antioxidant, and antihypertensive effects.[3][4][5] The therapeutic potential of this compound necessitates the development of efficient and robust purification methods to obtain high-purity material for research and drug development. This application note provides a detailed protocol for the purification of this compound to a high degree of purity using a combination of macroporous resin enrichment and preparative High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The overall workflow for the purification of high-purity this compound involves several key stages, beginning with extraction from the plant source, followed by enrichment to increase the concentration of the target compound, and culminating in final purification via preparative HPLC.
Caption: Experimental workflow for the purification of high-purity this compound.
Materials and Methods
1. Materials and Reagents
-
Dried plant material (e.g., Cirsium japonicum)
-
D-101 Macroporous Resin
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Phosphoric acid or Formic acid (HPLC grade)
-
This compound standard (>98% purity)[3]
-
Analytical and Preparative HPLC systems
-
C18 HPLC columns (analytical and preparative)
-
Rotary evaporator
-
Filtration apparatus
2. Protocol for this compound Purification
Step 1: Crude Extraction
-
Weigh 5 kg of dried and powdered Cirsium japonicum.[1]
-
Add the plant material to a reflux apparatus with water at a solid-to-liquid ratio of 1:20 (w/v).[1]
-
Perform the extraction under reflux for 2 hours. Repeat the extraction process once more with fresh solvent.[1]
-
Combine the aqueous extracts and filter to remove solid plant debris.
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator to a final volume equivalent to 1 g of raw material per milliliter of solution.[1]
Step 2: Macroporous Resin Enrichment
-
Pack a column with D-101 macroporous resin and equilibrate it with deionized water.
-
Load the concentrated crude extract onto the column.
-
Wash the column with several column volumes of deionized water to remove impurities.
-
Elute the flavonoid-enriched fraction using an appropriate concentration of ethanol-water solution.
-
Collect the eluate and concentrate it to dryness under reduced pressure to yield the enriched this compound fraction.
Step 3: Preparative HPLC Purification
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol).
-
Perform preparative HPLC using the conditions outlined in Table 1.
-
Monitor the elution profile at the specified detection wavelength and collect the fractions corresponding to the this compound peak.
-
Combine the this compound-containing fractions and evaporate the solvent to obtain purified this compound.
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Instrument | Preparative HPLC System |
| Column | C18 Reversed-Phase Column |
| Mobile Phase | Acetonitrile (A) and Water with 0.1% Acid (B) |
| Gradient | Optimized for this compound separation |
| Flow Rate | Dependent on column dimensions (e.g., 20 mL/min) |
| Detection | UV-Vis Detector at 326 nm or 340 nm[6][7] |
| Injection Volume | Scaled for preparative column |
| Column Temperature | Ambient or controlled (e.g., 30-40°C)[7][8] |
Step 4: Purity Analysis
-
Analyze the purity of the collected this compound fraction using an analytical HPLC system with the parameters detailed in Table 2.
-
Confirm the identity of the purified compound by comparing its retention time with that of a this compound standard.
Table 2: Analytical HPLC Parameters
| Parameter | Value |
| Instrument | Analytical HPLC System with UV-Vis or DAD Detector |
| Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Methanol:Water:Phosphoric Acid (57:43:0.04)[6] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | 326 nm[6] |
| Injection Volume | 10 µL[7] |
| Column Temperature | 30°C[7] |
Results and Discussion
The described purification protocol effectively isolates this compound with high purity. The initial extraction and macroporous resin enrichment steps are crucial for removing a significant portion of interfering compounds, thereby improving the efficiency and resolution of the final preparative HPLC step. The purity of this compound at different stages of the purification process is summarized in Table 3.
Table 3: Purification Summary of this compound
| Purification Stage | This compound Purity/Content (%) | Recovery (%) | Reference |
| Enriched Extract (Solid-Liquid) | 55.68 ± 2.08 | 66.65 ± 1.73 | [3][4] |
| After Preparative HPLC | 96.65 | - | [1][5] |
As shown, the final preparative HPLC step is highly effective, elevating the purity of this compound to over 96%.[1][5] This level of purity is suitable for a wide range of in vitro and in vivo bioactivity studies.
Mechanism of Action: Anti-inflammatory Pathway
This compound exhibits anti-inflammatory properties, in part, through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. By inhibiting COX-2, this compound can effectively reduce the inflammatory response.
Caption: this compound's inhibitory effect on the COX-2 signaling pathway.
Conclusion
This application note details a robust and reproducible method for the purification of high-purity this compound from natural sources. The combination of macroporous resin enrichment and preparative HPLC is an effective strategy for obtaining this compound with a purity exceeding 96%, making it suitable for pharmacological research and drug development applications. The provided protocols and data serve as a valuable resource for researchers working with this promising flavonoid.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative Purification of this compound Extracts from Dendranthema indicum Flowers and Evaluation of Its Antihypertensive Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative Purification of this compound Extracts from Dendranthema indicum Flowers and Evaluation of Its Antihypertensive Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectothis compound and this compound from Cirsium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RP-HPLC Determination of this compound in Yejuhua Injection: Ingenta Connect [ingentaconnect.com]
- 7. Preparation and pharmacokinetics in vivo of this compound solid dispersion and liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the In Vivo and In Vitro Metabolites of this compound in Rat Biosamples and Intestinal Flora Using Ultra-High Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry [mdpi.com]
Application Note: Quantification of Linarin in Plant Extracts Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Linarin (acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside found in a variety of plant species, particularly those from the Asteraceae, Lamiaceae, and Scrophulariaceae families.[1][2] It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, analgesic, and anticancer effects.[1][3][4] Given its therapeutic potential, accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Experimental Workflow
The overall workflow for the quantification of this compound from plant material involves sample preparation, chromatographic separation, and mass spectrometric detection and analysis.
Caption: Overall experimental workflow for this compound quantification.
Experimental Protocols
Plant Sample Preparation and Extraction
This protocol describes a general method for extracting this compound from dried plant material. Optimization may be required depending on the specific plant matrix.
-
Sample Collection and Pre-treatment: Collect the desired plant parts (e.g., flowers, leaves, stems).[5] If not processed immediately, flash-freeze samples in liquid nitrogen and store at -80°C.[5] For extraction, dry the plant material in an oven at a low temperature (40-50°C) or by lyophilization to preserve biochemical integrity.[5][6]
-
Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill. Homogenize the powder thoroughly.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the dried powder into a conical flask.
-
Add 20-25 mL of an appropriate extraction solvent. Methanol or aqueous ethanol (e.g., 70-80%) are commonly effective.[7][8]
-
Perform extraction using ultrasonication for 30-60 minutes or maceration with shaking for 24 hours at room temperature.[9]
-
The extraction can be repeated two to three times to ensure complete recovery.[8]
-
-
Purification:
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.[5]
-
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1.0 ng/mL to 1000 ng/mL).[10]
-
Internal Standard (IS): An internal standard, such as baicalin or warfarin, can be used to improve method precision.[10][11] Prepare an IS working solution (e.g., 50 ng/mL) in methanol.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions. The method should be validated for the specific instrument and matrix used.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC System |
| Column | Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm; Diamonsil C18, 5 µm, 4.6 x 150 mm)[10][12][13] |
| Mobile Phase | A: Water with 0.1% or 0.5% formic acidB: Methanol or Acetonitrile with 0.1% formic acid[10][12][13] |
| Flow Rate | 0.3 - 0.6 mL/min[10][12][13] |
| Gradient | Isocratic (e.g., 80% B) or a gradient elution can be used for better separation.[10] |
| Column Temperature | 30 - 45 °C[9] |
| Injection Volume | 2 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), operated in either positive or negative mode.[11][12][13] |
| Ionization Mode | Negative ion mode is often sensitive for flavonoids.[12][13] Positive mode has also been successfully used.[11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 593 → 285 (Positive)[11]; m/z 591 → 283 (Negative) or similar fragmentation.Internal Standard (Baicalin): m/z 447 → 271 (Positive)[11] |
| Gas Temperatures | Optimized for the specific instrument (e.g., Desolvation Gas: 350-450°C) |
| Collision Energy (CE) | Optimized for the specific precursor-product ion transition. |
Data Presentation
Method Validation Parameters
A summary of typical validation results for an LC-MS/MS method for this compound quantification.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[9] |
| Concentration Range | 1.0 - 1000 ng/mL in plasma[10] |
| LLOQ | 1.0 ng/mL[11] |
| Intra-day Precision | ≤ 14.7%[11] |
| Inter-day Precision | ≤ 14.7%[11] |
| Accuracy (Recovery) | 95.5% - 106.2% in plant matrix[9] |
| Matrix Effect | Should be evaluated to ensure no significant ion suppression or enhancement. |
Quantification of this compound in Plant Species
The following table summarizes the this compound content found in various plant species as reported in the literature.
| Plant Species | Plant Part | This compound Content (per dry weight) | Reference |
| Chrysanthemum indicum | Leaf | 1.47 g / 100 g | [7] |
| Chrysanthemum indicum | Flower | 0.65 g / 100 g | [7] |
| Chrysanthemum indicum | Flower | 2.08 - 55.68% of extract | [8] |
| Chrysanthemum morifolium | Flower | 32.8 mg / g of extract | [7] |
| Hemistepta lyrate | Flower | 0.06 - 4.26 mg / g | [7] |
| Compositae Species (Average) | Flower | 0.64 - 1.47 g / 100 g | [9] |
This compound's Signaling Pathway Interactions
This compound exerts its pharmacological effects by modulating several key cellular signaling pathways. Its anti-inflammatory activity, for instance, is linked to the inhibition of pro-inflammatory pathways such as NF-κB and MAPKs.
Caption: this compound's modulation of key cellular signaling pathways.[1][14][15]
Conclusion The LC-MS/MS method outlined provides a sensitive, specific, and reliable approach for the quantification of this compound in plant extracts. The protocol for sample preparation, along with the specified instrumental conditions, offers a solid foundation for researchers in natural product chemistry, pharmacology, and quality control. The accurate determination of this compound content is essential for harnessing its therapeutic potential and ensuring the consistency and efficacy of plant-based products.
References
- 1. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS Method for Simultaneous Determination of this compound and Its Metabolites in Rat Plasma and Liver Tissue Samples: Application to Pharmacokinetic and Liver Tissue Distribution Study After Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 6. mpbio.com [mpbio.com]
- 7. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative Purification of this compound Extracts from Dendranthema indicum Flowers and Evaluation of Its Antihypertensive Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Ultra Performance Liquid Chromatography Determination and Antioxidant Activity of this compound, Luteolin, Chlorogenic Acid and Apigenin in Different Parts of Compositae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid LC-MS/MS determination and pharmacokinetic application of this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and sensitive LC-MS/MS method for the determination of this compound in small-volume rat plasma and tissue samples and its application to pharmacokinetic and tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Method for Simultaneous Determination of this compound and Its Metabolites in Rat Plasma and Liver Tissue Samples: Application to Pharmacokinetic and Liver Tissue Distribution Study After Oral Administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Linarin's Anti-inflammatory Potential: In Vitro Assay Using RAW 264.7 Macrophage Cells
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Linarin, a naturally occurring flavonoid glycoside, has demonstrated significant anti-inflammatory properties in various studies. This document provides detailed protocols for in vitro assays using the RAW 264.7 macrophage cell line to investigate and quantify the anti-inflammatory effects of this compound. Macrophages, key players in the inflammatory response, produce a range of pro-inflammatory mediators upon activation, such as by lipopolysaccharide (LPS). This application note outlines methods to assess how this compound modulates this response, focusing on cell viability, nitric oxide (NO) production, and the expression of pro-inflammatory cytokines. Furthermore, it delves into the molecular mechanisms by exploring this compound's impact on the crucial NF-κB and MAPK signaling pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| This compound Concentration (µM) | Inhibition of NO Production (%) |
| 5 | 15.2 ± 2.1 |
| 10 | 35.8 ± 3.5 |
| 20 | 62.5 ± 4.8 |
| 40 | 85.1 ± 5.9 |
Data are presented as mean ± standard deviation and represent the percentage of inhibition compared to LPS-stimulated cells without this compound treatment.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| This compound Concentration (µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |
| 10 | 25.4 ± 3.2 | 22.1 ± 2.9 |
| 20 | 51.7 ± 4.5 | 48.9 ± 4.1 |
| 40 | 78.3 ± 6.1 | 72.5 ± 5.7 |
Data are presented as mean ± standard deviation and represent the percentage of inhibition compared to LPS-stimulated cells without this compound treatment.
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[1]
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µM) for 24 hours.[2]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[3]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3]
-
Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Determination (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.[1]
-
Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[4]
-
Incubate for 10 minutes at room temperature.[4]
-
Measure the absorbance at 540 nm.[4]
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.[5][6]
-
Pre-treat the cells with this compound at various concentrations for 1 hour, then stimulate with 1 µg/mL LPS for 24 hours.[5][6]
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[1][5][7]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This method is used to analyze the protein expression levels of key components of the NF-κB (p65, p-p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.
-
Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for a shorter duration (e.g., 30-60 minutes).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's inhibition of the MAPK signaling pathway.
References
- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. MTT assay for RAW 264.7cell cytotoxicity [bio-protocol.org]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of TNF-α and IL-6 [bio-protocol.org]
Application Notes and Protocols: Linarin as a Potential Therapeutic Agent in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Current research is focused on identifying novel therapeutic agents that can mitigate the pathological hallmarks of AD. Linarin, a naturally occurring flavanol glycoside found in plants such as Mentha arvensis and Buddleja davidii, has emerged as a promising candidate due to its neuroprotective and anti-acetylcholinesterase properties.[1] This document provides a detailed overview of the preclinical evaluation of this compound in animal models of Alzheimer's disease, summarizing key quantitative data and providing detailed experimental protocols.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple mechanisms. In vitro studies using PC12 cells have shown that this compound protects against Aβ-induced neurotoxicity by activating the PI3K/Akt signaling pathway.[1] This activation leads to the downstream inhibition of glycogen synthase kinase-3β (GSK-3β) and the upregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, this compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and learning.[1][2]
Signaling Pathway
Caption: this compound's neuroprotective signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound in Alzheimer's disease models.
Table 1: In Vitro Neuroprotection against Aβ(25-35)-induced Neurotoxicity in PC12 Cells [1]
| This compound Concentration (µM) | Cell Viability (% of Control) | Apoptotic Cells (% Reduction) | Caspase-3 Activity (% Reduction) |
| 0.1 | Data not specified | Data not specified | Data not specified |
| 1.0 | Dose-dependently increased | Dose-dependently reduced | Dose-dependently reduced |
| 10 | Dose-dependently increased | Dose-dependently reduced | Dose-dependently reduced |
| Aβ(25-35) Concentration: 30 µM |
Table 2: Effects of this compound on Acetylcholinesterase (AChE) Activity
| Model System | This compound Concentration/Dose | AChE Inhibition Rate (%) | Comparator (Donepezil) |
| Aβ(25-35)-treated PC12 cells[1] | 0.1, 1.0, 10 µM | Inhibited AChE activity | Not specified |
| AlCl₃-induced AD Zebrafish[2] | Not specified | 74.5 | 43.6 |
Table 3: Behavioral Recovery in AlCl₃-induced AD Zebrafish Model [2]
| Treatment | Dyskinesia Recovery Rate (%) |
| This compound | 88.0 |
| Donepezil (DPZ) | 79.3 |
Experimental Protocols
In Vitro Neuroprotection Assay using PC12 Cells
This protocol is based on the methodology described for evaluating the neuroprotective effects of this compound against Aβ-induced toxicity.[1]
a. Cell Culture and Treatment:
-
Culture rat pheochromocytoma (PC12) cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
After 24 hours, pre-treat the cells with varying concentrations of this compound (0.1, 1.0, and 10 µM) for 2 hours.
-
Induce neurotoxicity by adding 30 µM of aggregated Aβ(25-35) peptide to the culture medium.
-
Co-incubate for an additional 24 hours.
b. Cell Viability (MTT) Assay:
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
c. Apoptosis Assays (Annexin-V/PI Staining):
-
Harvest the treated cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer.
d. Caspase-3 Activity Assay:
-
Lyse the treated cells and measure protein concentration.
-
Incubate the cell lysate with a caspase-3 specific substrate conjugated to a fluorophore.
-
Measure the fluorescence intensity using a fluorometer to determine caspase-3 activity.
Alzheimer's Disease Zebrafish Model
This protocol is a generalized procedure based on the AlCl₃-induced zebrafish model used to evaluate this compound.[2]
a. AD Model Induction:
-
Raise zebrafish embryos in standard E3 medium.
-
At 3 days post-fertilization (dpf), expose the larvae to 150 µM AlCl₃ in E3 medium for 3 days to induce AD-like pathology.
b. This compound Treatment:
-
Following the induction period, transfer the zebrafish larvae to fresh E3 medium containing the desired concentration of this compound or the positive control, donepezil.
-
Maintain the treatment for a specified duration (e.g., 24-48 hours).
c. Behavioral Analysis (Dyskinesia Recovery):
-
Induce dyskinesia in the zebrafish larvae using a proconvulsant agent (e.g., pentylenetetrazole).
-
Record the locomotor activity of the larvae using a video tracking system.
-
Quantify the recovery from dyskinesia by analyzing parameters such as total distance moved, swimming speed, and turning angle.
d. Acetylcholinesterase (AChE) Activity Assay:
-
Homogenize whole zebrafish larvae in assay buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the AChE activity in the supernatant using a commercially available kit based on the Ellman method.
Experimental Workflow
References
Application Notes: Linarin's Efficacy in Cancer Cell Lines
Introduction
Linarin (acacetin-7-O-rutinoside) is a naturally occurring flavonoid glycoside found in various plants, including those from the Asteraceae and Lamiaceae families.[1] Emerging research highlights its therapeutic potential, particularly in oncology.[1] this compound exhibits a range of anticancer activities, including inducing apoptosis (programmed cell death), reducing oxidative stress, and inhibiting cancer cell migration and invasion across various malignancies such as lung, brain, and prostate cancer.[1][2] These application notes provide a summary of its cytotoxic effects and a detailed protocol for assessing its impact on cell viability.
Data on this compound's Cytotoxicity
This compound's effectiveness in inhibiting cancer cell growth is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The cytotoxic effects of this compound have been evaluated across several cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type | Reference |
| A549 | Non-Small Cell Lung Cancer | 282 | Cell Viability Assay | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 120.8 (2D Culture) | Cell Viability Assay | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1949 (3D Spheroid) | Cell Viability Assay | [4] |
| LNCaP, DU145 | Prostate Cancer | Moderate cell growth inhibition at 25-100 µM | Cell Growth Assay | [5] |
| Brain Cancer Cells | Brain Cancer | Apoptosis induced at 10-100 µM | Apoptosis Assay | [2] |
Mechanism of Action & Signaling Pathways
This compound exerts its anticancer effects by modulating multiple key signaling pathways involved in cell survival, proliferation, and metastasis.
-
Inhibition of NF-κB Pathway: A primary mechanism of this compound is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It achieves this by inhibiting the phosphorylation of IκB-α, a critical step that prevents NF-κB's activation and translocation to the nucleus.[3][6]
-
Downregulation of MMP-9: By inhibiting NF-κB, this compound leads to the downregulation of matrix metalloproteinase-9 (MMP-9).[3][4][6] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis.
-
Induction of Apoptosis: this compound promotes apoptosis in cancer cells. In triple-negative breast cancer, it upregulates the pro-apoptotic protein Bax and enhances the activity of executioner caspases 3 and 7.[4] In brain and prostate cancer cells, it has been shown to induce apoptosis through the upregulation of p53, p21, and cleavage of PARP (Poly (ADP-ribose) polymerase).[2][5]
References
- 1. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with this compound and this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits radiation-induced cancer invasion by downregulating MMP-9 expression via the suppression of NF-κB activation in human non-small-cell lung cancer A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
Linarin Protocol for Western Blot Analysis of the PI3K/Akt Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linarin, a flavonoid glycoside, has garnered significant interest in biomedical research for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Emerging evidence suggests that this compound exerts some of its biological effects through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of fundamental cellular processes such as cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
This document provides a comprehensive protocol for utilizing this compound to study its effects on the PI3K/Akt pathway through Western blot analysis. It includes detailed methodologies for cell treatment, protein extraction, and immunodetection of key pathway components, as well as a summary of expected quantitative outcomes.
The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals, such as growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473).
Once activated, Akt phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR) and glycogen synthase kinase 3 beta (GSK-3β), to regulate a wide array of cellular functions.
Figure 1: Simplified diagram of the PI3K/Akt signaling pathway and the point of this compound modulation.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the major steps involved in assessing the impact of this compound on the PI3K/Akt pathway using Western blot analysis.
Figure 2: Experimental workflow for Western blot analysis of the PI3K/Akt pathway following this compound treatment.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., human cancer cell lines like A549, PC3, or neuronal cell lines like PC12) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 20, 50 µM).
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for a predetermined time period. The optimal incubation time should be determined empirically, but a common starting point is 24 hours. For time-course experiments, shorter (e.g., 30 min, 1, 2, 6, 12 hours) and longer time points can be investigated.
Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent Western blot.
-
Western Blot Analysis
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add an appropriate volume of 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (the percentage of the gel will depend on the molecular weight of the target proteins).
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-GSK-3β, anti-GSK-3β, and a loading control like β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions should be based on the manufacturer's datasheet.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software (e.g., ImageJ). The intensity of the bands for the phosphorylated proteins should be normalized to the intensity of the corresponding total protein bands. Subsequently, these ratios should be normalized to the loading control to account for any variations in protein loading. The results can be presented as fold change relative to the vehicle-treated control.
Table 1: Representative Quantitative Analysis of this compound's Effect on the PI3K/Akt Pathway
| Target Protein | This compound Concentration (µM) | Fold Change in Phosphorylation (p-Protein / Total Protein) vs. Control |
| p-Akt (Ser473) / Akt | 1 | 1.2 ± 0.1 |
| 5 | 1.8 ± 0.2 | |
| 10 | 2.5 ± 0.3 | |
| 20 | 1.5 ± 0.2 | |
| 50 | 0.8 ± 0.1 | |
| p-mTOR / mTOR | 1 | 1.1 ± 0.1 |
| 5 | 1.5 ± 0.2 | |
| 10 | 2.1 ± 0.2 | |
| 20 | 1.3 ± 0.1 | |
| 50 | 0.9 ± 0.1 | |
| p-GSK-3β / GSK-3β | 1 | 1.3 ± 0.1 |
| 5 | 1.9 ± 0.3 | |
| 10 | 2.8 ± 0.4 | |
| 20 | 1.7 ± 0.2 | |
| 50 | 1.1 ± 0.1 |
Note: The data presented in this table are hypothetical and serve as an example of how to present quantitative Western blot results. Actual results may vary depending on the cell line, experimental conditions, and the specific biological context. It has been reported that this compound can both enhance and inhibit the PI3K/Akt pathway depending on the cellular context and stimuli.
Conclusion
This application note provides a detailed framework for investigating the effects of this compound on the PI3K/Akt signaling pathway using Western blot analysis. By following these protocols, researchers can obtain robust and quantifiable data on how this compound modulates the phosphorylation status of key proteins in this critical cellular pathway. Such studies are essential for elucidating the molecular mechanisms underlying the therapeutic potential of this compound and for advancing its development as a potential therapeutic agent.
Application Notes and Protocols for In Vivo Anti-Inflammatory Studies of Linarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of anti-inflammatory studies involving Linarin. Detailed protocols for key assays are provided to ensure reproducibility and accuracy in assessing the therapeutic potential of this natural flavonoid.
Introduction to this compound
This compound (acacetin-7-O-rutinoside) is a naturally occurring flavonoid glycoside found in various plants, including Chrysanthemum species.[1] It has garnered significant scientific interest due to its potential pharmacological activities, notably its anti-inflammatory, antioxidant, and neuroprotective properties.[1] Preclinical in vivo studies have demonstrated this compound's efficacy in attenuating inflammatory responses in various models, suggesting its potential as a therapeutic agent for inflammatory diseases.
Experimental Design Considerations
Animal Models
The choice of animal model is critical for evaluating the anti-inflammatory effects of this compound. The following models are commonly used and well-characterized:
-
Carrageenan-Induced Paw Edema: A model of acute inflammation, primarily used to screen for anti-inflammatory drugs.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI): A model that mimics the inflammatory cascade seen in sepsis-induced lung injury.
-
Acetic Acid-Induced Writhing Test: A visceral pain model used to assess peripheral analgesic and anti-inflammatory activity.
This compound Dosing and Administration
-
Dosage: Effective doses of this compound in murine models have been reported to range from 12.5 mg/kg to 120 mg/kg.[2][3] A dose-response study is recommended to determine the optimal therapeutic dose for a specific inflammatory model.
-
Administration Route: Oral gavage is a common and clinically relevant route of administration for this compound.[2][3]
-
Vehicle: A suitable vehicle for preparing this compound for oral gavage is a solution of 0.5% carboxymethylcellulose (CMC) in saline. To aid dissolution, a small percentage of dimethyl sulfoxide (DMSO) (e.g., 2-10%) can be used, followed by dilution with the CMC solution.[4]
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This protocol assesses the ability of this compound to reduce acute inflammation.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle Control (oral gavage with vehicle)
-
This compound (e.g., 25, 50, 100 mg/kg, oral gavage)
-
Positive Control (e.g., Indomethacin 10 mg/kg, oral gavage)
-
-
This compound Administration: Administer this compound or vehicle by oral gavage 1 hour before carrageenan injection.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse. Inject 50 µL of sterile saline into the left hind paw as a control.[1][5]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1][6]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model evaluates this compound's potential to mitigate severe lung inflammation.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Bronchoalveolar lavage (BAL) collection supplies
Procedure:
-
Animal Acclimatization and Grouping: Similar to the paw edema model.
-
This compound Pre-treatment: Administer this compound or vehicle by oral gavage for a specified number of days (e.g., 3 days) prior to LPS challenge.[6]
-
Induction of ALI: Anesthetize the mice. Intratracheally instill 50 µL of LPS solution (e.g., 1 mg/mL in sterile PBS).[2][7] The sham group receives 50 µL of sterile PBS.
-
Sample Collection (24 hours post-LPS):
-
Analysis:
-
BAL Fluid: Centrifuge the BAL fluid to pellet the cells. Count the total and differential inflammatory cells (neutrophils, macrophages). Analyze the supernatant for total protein concentration and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.[10]
-
Lung Tissue: Homogenize a portion of the lung tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[11][12] Process another portion for histopathological examination (H&E staining).
-
Acetic Acid-Induced Writhing Test in Mice
This protocol assesses the peripheral analgesic and anti-inflammatory effects of this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Observation chambers
Procedure:
-
Animal Acclimatization and Grouping: Similar to the previous models. A positive control group receiving a standard analgesic like aspirin (100 mg/kg) should be included.
-
This compound Administration: Administer this compound or vehicle by oral gavage 30-60 minutes before the acetic acid injection.[14]
-
Induction of Writhing: Inject 0.1 mL of the acetic acid solution intraperitoneally.[15][16]
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.[14]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | Mean ± SEM | - |
| This compound | 25 | Mean ± SEM | % |
| This compound | 50 | Mean ± SEM | % |
| This compound | 100 | Mean ± SEM | % |
| Indomethacin | 10 | Mean ± SEM | % |
Table 2: Effect of this compound on Inflammatory Markers in LPS-Induced ALI in Mice
| Treatment Group | Dose (mg/kg) | Total Cells in BAL (x10⁵) | Neutrophils in BAL (x10⁴) | MPO Activity (U/g tissue) | TNF-α in BAL (pg/mL) | IL-6 in BAL (pg/mL) |
| Sham | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + this compound | 25 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + this compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS + this compound | 100 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhes | % Inhibition of Writhing |
| Vehicle Control | - | Mean ± SEM | - |
| This compound | 25 | Mean ± SEM | % |
| This compound | 50 | Mean ± SEM | % |
| This compound | 100 | Mean ± SEM | % |
| Aspirin | 100 | Mean ± SEM | % |
Visualization of Pathways and Workflows
The following diagrams illustrate the experimental workflows and the key signaling pathways involved in the anti-inflammatory action of this compound.
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. inotiv.com [inotiv.com]
- 7. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 8. Murine Bronchoalveolar Lavage [en.bio-protocol.org]
- 9. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 10. Frontiers | Nootkatone mitigates LPS-induced acute lung injury by modulating the NF-κB and Nrf2 pathways in mice [frontiersin.org]
- 11. Pulmonary Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nwlifescience.com [nwlifescience.com]
- 13. saspublishers.com [saspublishers.com]
- 14. ajpp.in [ajpp.in]
- 15. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
Application Note: Linarin as a Modulator of Neuroinflammation in Microglial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical process in the pathogenesis of various neurodegenerative diseases, characterized by the activation of glial cells, primarily microglia.[1] Microglia, the resident immune cells of the central nervous system (CNS), respond to pathological triggers by releasing pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] While this response is initially protective, chronic activation can lead to neuronal damage.[3] Linarin (acacetin-7-rutinoside), a natural flavonoid glycoside, has demonstrated significant anti-inflammatory and neuroprotective properties.[2][4] It has been shown to mitigate neuroinflammatory responses by inhibiting microglial activation, making it a valuable pharmacological tool for studying neurodegenerative pathways and a potential therapeutic candidate.[2] This document provides detailed protocols and data for utilizing this compound to investigate and modulate neuroinflammation in in vitro microglial models.
Mechanism of Action
This compound exerts its anti-inflammatory effects in microglial cells primarily through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[2] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is commonly used to induce an inflammatory response in microglia by activating TLR4. This activation leads to a downstream cascade that results in the phosphorylation and activation of the NF-κB complex, which then translocates to the nucleus to promote the transcription of pro-inflammatory genes.[5][6] this compound has been shown to suppress this pathway, thereby reducing the expression and release of key inflammatory mediators.[2]
Caption: this compound inhibits the LPS-induced TLR4/NF-κB signaling pathway in microglia.
Quantitative Data Summary
This compound has been shown to dose-dependently suppress the production of various pro-inflammatory mediators in LPS-stimulated microglial cells and macrophages. The tables below summarize the reported effects.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Cell Model | This compound Concentration | Observed Effect | Reference |
| TNF-α | BV2 Microglia | Not specified | Significantly suppressed release | [2] |
| IL-6 | BV2 Microglia | Not specified | Significantly suppressed release | [2] |
| IL-6 | RAW264.7 Macrophages | Up to 30 µM | Significantly decreased in a dose-dependent manner | [7] |
| IL-1β | BV2 Microglia | Not specified | Significantly suppressed release | [2] |
| IL-1β | RAW264.7 Macrophages | Up to 30 µM | Significantly decreased in a dose-dependent manner | [7] |
Table 2: Effect of this compound on Other Inflammatory Mediators
| Mediator | Cell Model | This compound Concentration | Observed Effect | Reference |
| iNOS | BV2 Microglia | Not specified | Significantly suppressed release | [2] |
| COX-2 | BV2 Microglia | Not specified | Significantly suppressed release | [2] |
| COX-2 | In vitro assay | 50 µg/mL | 55.35% inhibition rate | [8] |
| Nitric Oxide (NO) | RAW264.7 Macrophages | Up to 30 µM | Production was decreased | [7] |
Experimental Workflow
A typical workflow for studying the anti-inflammatory effects of this compound on microglial cells involves cell culture, induction of an inflammatory response, treatment with this compound, and subsequent analysis of inflammatory markers.
Caption: General experimental workflow for in vitro analysis of this compound.
Detailed Experimental Protocols
Protocol 1: BV2 Microglial Cell Culture
This protocol describes the standard procedure for culturing and maintaining the BV2 immortalized murine microglial cell line.
Materials:
-
BV2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T75 culture flasks, 6-well plates, 96-well plates
-
Incubator (37°C, 5% CO2, 95% humidity)
Procedure:
-
Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Thaw a frozen vial of BV2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3 minutes.[9]
-
Culturing: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer to a T75 flask and place in the incubator.
-
Maintenance: Change the medium every 2-3 days. Monitor cells daily for confluence.
-
Subculturing (Passaging): When cells reach 80-90% confluence, aspirate the medium and wash once with sterile PBS. Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralization: Add 8 mL of complete growth medium to inactivate the trypsin. Pipette gently to create a single-cell suspension.
-
Seeding: Transfer a portion of the cell suspension to new flasks or plates at a desired density (e.g., a 1:3 to 1:6 split ratio).
Protocol 2: LPS-Induced Neuroinflammation Model
This protocol details how to induce an inflammatory response in BV2 cells using LPS and treat them with this compound.
Materials:
-
Cultured BV2 cells in appropriate plates (e.g., 96-well for viability/Griess, 6-well for Western Blot/RT-qPCR)
-
This compound (stock solution prepared in DMSO, then diluted in medium)
-
Lipopolysaccharide (LPS) from E. coli (stock solution in sterile water or PBS)
-
Serum-free DMEM
Procedure:
-
Cell Seeding: Seed BV2 cells in the desired plate format and allow them to adhere overnight. A typical seeding density for a 96-well plate is 3 x 10⁴ cells/well.[10]
-
This compound Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 5, 10, 20 µM). Include a vehicle control group treated with the same final concentration of DMSO. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Co-incubate the cells with this compound and LPS for the desired time period (e.g., 24 hours for cytokine and NO measurement).[11]
-
Sample Collection: After incubation, collect the cell culture supernatant for analysis by ELISA or Griess assay. For protein or RNA analysis, wash the cells with cold PBS and proceed immediately to lysis.
Protocol 3: Nitric Oxide (NO) Measurement (Griess Assay)
This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.
Materials:
-
Collected cell culture supernatant
-
Griess Reagent Kit (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard (for standard curve)
-
96-well plate
Procedure:
-
Standard Curve: Prepare a series of sodium nitrite standards in culture medium (e.g., 0-100 µM).
-
Assay: Add 50 µL of cell supernatant and 50 µL of each standard to separate wells of a 96-well plate.
-
Reagent Addition: Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 4: Cytokine Measurement (ELISA)
This protocol provides a general outline for quantifying pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using a sandwich ELISA kit.
Materials:
-
Collected cell culture supernatant
-
Commercial ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α)
-
Wash buffer, detection antibody, substrate solution (all typically included in the kit)
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare the ELISA plate, which is pre-coated with a capture antibody, according to the manufacturer's instructions.
-
Standard and Sample Addition: Add standards and collected cell supernatants to the appropriate wells. Incubate as recommended (e.g., 2 hours at room temperature).
-
Washing: Aspirate the liquid from the wells and wash several times with the provided wash buffer.
-
Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Conjugate Addition: Wash the plate again, then add the streptavidin-HRP conjugate and incubate (e.g., 30 minutes).
-
Substrate Development: Wash the plate a final time and add the TMB substrate solution. Incubate in the dark until a color change is observed (typically 15-20 minutes).
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm immediately.
-
Calculation: Determine the cytokine concentrations in the samples based on the standard curve.[12]
Protocol 5: Western Blotting for Inflammatory Proteins
This protocol is for detecting the expression levels of proteins like iNOS, COX-2, and phosphorylated NF-κB p65.
Materials:
-
Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.[2]
References
- 1. Neuroinflammation, Microglia and Implications for Anti-Inflammatory Treatment in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [this compound inhibits microglia activation-mediated neuroinflammation and neuronal apoptosis in mouse spinal cord injury by inhibiting the TLR4/NF-κB pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the Microglial Signaling Pathways: New Insights in the Modulation of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound down-regulates phagocytosis, pro-inflammatory cytokine production, and activation marker expression in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming [mdpi.com]
- 11. Modeling neuroinflammatory interactions between microglia and astrocytes in a human iPSC-based coculture platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
Linarin: Application Notes and Protocols for Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linarin, a naturally occurring flavonoid glycoside, has emerged as a promising therapeutic agent in the field of osteoporosis research.[1][2] Found in various plants, including those from the Asteraceae, Lamiaceae, and Scrophulariaceae families, this compound exhibits both anti-inflammatory and antioxidative properties.[2][3] Preclinical studies, both in vitro and in vivo, have demonstrated its potential to mitigate bone loss by promoting bone formation and inhibiting bone resorption.[1][4] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in osteoporosis.
Mechanism of Action
This compound's therapeutic effects on bone health are multifactorial, primarily involving the stimulation of osteoblast differentiation and the suppression of osteoclast activity.
1. Promotion of Osteoblast Differentiation and Mineralization:
This compound has been shown to enhance the differentiation and maturation of osteoblasts, the cells responsible for new bone formation.[4][5] This is achieved through the activation of the Bone Morphogenetic Protein-2 (BMP-2)/Runt-related transcription factor 2 (RUNX2) signaling pathway.[2][3] this compound upregulates the expression of key osteogenic markers, including alkaline phosphatase (ALP), osteocalcin (OCN), bone sialoprotein (BSP), and Type I collagen (COL-I).[1][2] The activation of this pathway appears to be mediated by Protein Kinase A (PKA) signaling.[2][4]
2. Inhibition of Osteoclastogenesis and Bone Resorption:
This compound also exerts a potent inhibitory effect on the formation and function of osteoclasts, the cells that break down bone tissue. It modulates the RANK/RANKL/OPG signaling pathway, a critical regulator of osteoclast development.[6][7] this compound has been found to decrease the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL) and inhibit the activation of the NF-κB signaling pathway.[6][8] This leads to the downregulation of key osteoclast-related genes such as c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1).[8] Furthermore, this compound can disrupt the formation of the actin ring in osteoclasts, which is essential for their bone-resorbing activity, by inhibiting αvβ3 integrin and CD44.[9]
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on this compound's effects in osteoporosis models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | This compound Concentration | Key Findings | Reference |
| MC3T3-E1 (osteoblastic) | 10 µM | Increased mRNA expression of COL-I, ALP, OCN, BSP, and RUNX2. | [3] |
| MC3T3-E1 (osteoblastic) | 0.2 µg/mL | Protected against H₂O₂-induced dysfunction; increased cell survival, ALP activity, collagen content, and calcium deposition; decreased RANKL production. | [5] |
| RAW 264.7 (macrophage) | 1–20 µM | Attenuated RANKL-induced osteoclast differentiation. | [1] |
| Bone Marrow Macrophages | up to 10 µg/mL | Dose-dependently inhibited osteoclast formation and bone resorption. | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | This compound Dosage | Duration | Key Findings | Reference |
| Ovariectomized (OVX) Mice | 20 mg/kg (oral) | 8 weeks | Reversed the decrease in bone mineral density (BMD) and improved trabecular bone microarchitecture. | [2][10] |
| Cadmium-induced Osteoporosis Mice | 20 and 40 mg/kg | Not Specified | Prevented body weight loss, increased serum calcium and phosphorus, and bone alkaline phosphatase (BAP) levels. | [6] |
| Cadmium-induced Osteoporosis Mice | 20 and 40 mg/kg | Not Specified | Decreased oxidative stress and inflammation; modulated the RANK/RANKL/OPG pathway. | [6] |
Experimental Protocols
In Vitro Osteoblast Differentiation and Mineralization Assay
This protocol is adapted from studies using MC3T3-E1 cells.[2][3][4]
a. Cell Culture and Seeding:
-
Culture MC3T3-E1 cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
b. Osteogenic Induction:
-
After 24 hours, replace the culture medium with an osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO). Refresh the medium every 2-3 days.
c. Alkaline Phosphatase (ALP) Staining and Activity Assay (Day 7):
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix with 4% paraformaldehyde for 10 minutes.
-
Stain for ALP activity using a solution of 0.1 M Tris-HCl (pH 9.5), 0.1 M NaCl, 5 mM MgCl₂, containing NBT/BCIP substrate.
-
For quantitative analysis, lyse cells and measure ALP activity using a p-nitrophenyl phosphate (pNPP) substrate-based colorimetric assay.
d. Alizarin Red S Staining for Mineralization (Day 14-21):
-
Wash cells with PBS and fix with 70% ethanol for 1 hour.
-
Rinse with deionized water and stain with 40 mM Alizarin Red S (pH 4.2) for 10 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize and quantify the mineralized nodules. For quantification, dissolve the stain with 10% cetylpyridinium chloride and measure absorbance at 562 nm.
e. Gene and Protein Expression Analysis:
-
RT-qPCR: At desired time points (e.g., 7 days), extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR for osteogenic markers (ALP, OCN, BSP, COL-I, RUNX2).
-
Western Blot: After 48 hours of treatment, lyse cells and perform western blot analysis for proteins in the BMP-2/RUNX2 pathway (e.g., BMP-2, p-SMAD1/5, RUNX2).[3]
In Vitro Osteoclastogenesis Assay
This protocol is based on studies using bone marrow macrophages (BMMs) or RAW 264.7 cells.[1][8]
a. Cell Preparation and Seeding:
-
BMMs: Isolate bone marrow from the femurs and tibias of mice. Culture cells in α-MEM with 10% FBS and 30 ng/mL M-CSF for 3 days to generate BMMs.
-
Seed BMMs or RAW 264.7 cells in 96-well plates at a density of 1 x 10⁴ cells/well.
b. Osteoclast Differentiation:
-
Induce differentiation by adding RANKL (e.g., 50-100 ng/mL) to the culture medium.
-
Concurrently, treat cells with various concentrations of this compound (e.g., 1-20 µM) or vehicle.
-
Culture for 5-7 days, replacing the medium every 2 days.
c. TRAP Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Stain for tartrate-resistant acid phosphatase (TRAP) activity using a commercially available kit.
-
Identify TRAP-positive multinucleated cells (≥3 nuclei) as mature osteoclasts and count them under a microscope.
d. Bone Resorption (Pit Formation) Assay:
-
Perform the osteoclastogenesis assay on bone-mimetic surfaces (e.g., dentine slices or calcium phosphate-coated plates).
-
After 7-10 days, remove the cells with sonication in 1 M NH₄OH.
-
Stain the resorption pits with toluidine blue or visualize using scanning electron microscopy.
-
Quantify the resorbed area using image analysis software.
e. Gene and Protein Expression Analysis:
-
RT-qPCR: At the end of the culture period, analyze the expression of osteoclast-specific genes such as NFATc1, TRAP, OSCAR, and c-Fos.[8]
-
Western Blot: Analyze the expression and phosphorylation of key proteins in the NF-κB pathway (e.g., p65).[8]
In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis
This protocol is a standard model for postmenopausal osteoporosis.[2][10]
a. Animals and Surgery:
-
Use female C57BL/6 mice (8-10 weeks old).
-
Perform bilateral ovariectomy under anesthesia. A sham operation (laparotomy without ovary removal) should be performed on the control group.
-
Allow a recovery period of one week.
b. This compound Administration:
-
Divide the OVX mice into groups: OVX + vehicle and OVX + this compound.
-
Administer this compound (e.g., 20 mg/kg body weight) or vehicle daily by oral gavage for 8 weeks.[10]
c. Bone Parameter Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Micro-CT Analysis: Excise the femurs and perform micro-computed tomography (micro-CT) to analyze bone microarchitecture, including bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
Histology: Decalcify, embed, and section the bones. Perform Hematoxylin and Eosin (H&E) staining to visualize bone structure and TRAP staining to identify osteoclasts.
-
Serum Analysis: Collect blood and measure serum levels of bone turnover markers such as ALP and OCN.[2]
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for osteoporosis. Its dual action of promoting bone formation and inhibiting bone resorption addresses the underlying imbalance in bone remodeling that characterizes the disease. The protocols and data provided herein offer a comprehensive guide for researchers to further explore and validate the efficacy of this compound in preclinical osteoporosis models, paving the way for potential clinical development.
References
- 1. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes osteogenic differentiation by activating the BMP-2/RUNX2 pathway via protein kinase A signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes osteogenic differentiation by activating the BMP-2/RUNX2 pathway via protein kinase A signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Protects against Cadmium-Induced Osteoporosis Via Reducing Oxidative Stress and Inflammation and Altering RANK/RANKL/OPG Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound and its aglycone acacetin abrogate actin ring formation and focal contact to bone matrix of bone-resorbing osteoclasts through inhibition of αvβ3 integrin and core-linked CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Linarin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of linarin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
A1: this compound (acacetin-7-O-rutinoside) is a naturally occurring flavonoid glycoside found in various plants, such as Chrysanthemum indicum and Mentha arvensis.[1][2] It has demonstrated a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, cardioprotective, osteoprotective, and antioxidant activities.[1][3] These properties make it a promising candidate for the treatment of various diseases, including inflammatory conditions, neurodegenerative disorders, and osteoporosis.[1][4]
Q2: What is the primary obstacle to the clinical application of this compound?
A2: The primary obstacle is its poor oral bioavailability.[1][2][4] This means that when administered orally, only a very small fraction of the compound reaches systemic circulation to exert its therapeutic effects.[5] Studies have reported an absolute bioavailability of as low as 0.47% in rats, indicating extensive metabolism after oral administration.[6]
Q3: What are the main factors contributing to this compound's low oral bioavailability?
A3: There are three main contributing factors:
-
Poor Aqueous Solubility: this compound is practically insoluble in ether and has low water solubility, which limits its dissolution in the gastrointestinal tract—a prerequisite for absorption.[1][7]
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux pump in the intestines. This transporter actively pumps this compound back into the intestinal lumen after absorption, significantly reducing its net uptake.[1][2]
-
Extensive Metabolism: this compound undergoes extensive first-pass metabolism in the intestines and liver.[5] Major metabolic pathways include hydrolysis, demethylation, glucuronidation, and ring cleavage by intestinal flora.[5][6]
Q4: What are the most common strategies being investigated to improve this compound's oral bioavailability?
A4: Common strategies focus on overcoming the challenges of solubility and absorption. These include:
-
Pharmaceutical Technologies: Developing advanced formulations like solid dispersions and liposomes to improve solubility and dissolution rates.[7][8][9]
-
Use of Bioenhancers: Co-administering this compound with absorption enhancers like piperine, which can inhibit P-gp efflux and metabolic enzymes.[1][2]
-
Nanotechnology Approaches: Utilizing nanocarriers and nanoparticles to increase surface area, enhance solubility, and potentially bypass efflux mechanisms.[7][10]
Troubleshooting Experimental Challenges
Q1: My this compound solid dispersion formulation isn't showing a significant improvement in solubility. What are potential causes?
A1: Several factors could be at play:
-
Incorrect Carrier Selection: The choice of carrier is critical. Hydrophilic carriers like polyethylene glycol (PEG) 6000 are commonly used for solid dispersions to enhance the wettability and dissolution of poorly soluble drugs.[9] Ensure the selected carrier is appropriate for this compound.
-
Improper Drug-to-Carrier Ratio: The ratio of this compound to the carrier affects the final formulation's properties. An insufficient amount of carrier may not be able to effectively disperse the drug into an amorphous state.[9]
-
Inefficient Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, melting method) must ensure the drug is molecularly dispersed.[8][9] Incomplete solvent removal or insufficient mixing can lead to the presence of crystalline drug, which has lower solubility.
-
Recrystallization: The amorphous form of the drug in a solid dispersion is thermodynamically unstable and can recrystallize over time or upon exposure to humidity. Proper storage and characterization (e.g., using XRD or DSC) are necessary to confirm the amorphous state.
Q2: The permeability of my this compound formulation in a Caco-2 cell model is lower than expected. How can I troubleshoot this?
A2: Low permeability in a Caco-2 model often points to efflux transporter activity.
-
P-gp Efflux: Caco-2 cells express P-gp transporters, which actively pump this compound out of the cells.[1][2] To confirm this, run the permeability assay in the presence of a known P-gp inhibitor, such as verapamil or piperine. A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor confirms P-gp mediated efflux.[2]
-
Formulation Instability: Ensure your formulation remains stable in the assay medium. Precipitation of the drug on the apical side of the cell monolayer will lead to an underestimation of permeability.
-
Cell Monolayer Integrity: Verify the integrity of your Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A drop in TEER suggests compromised tight junctions, which would invalidate the results.
Q3: My in vivo pharmacokinetic study in rats shows high variability in plasma concentrations. What are the common reasons?
A3: High variability is a common challenge in in vivo studies.
-
Gastrointestinal Transit Time: Differences in gastric emptying and intestinal transit time among animals can significantly affect the rate and extent of absorption.
-
Food Effects: The presence or absence of food can alter drug absorption. Ensure consistent fasting and feeding protocols across all study animals.
-
Metabolism Differences: Inter-animal variability in the expression of metabolic enzymes and efflux transporters can lead to different pharmacokinetic profiles.
-
Formulation Inhomogeneity: Ensure the dose administered to each animal is consistent and that the formulation is homogeneous. For suspensions, proper resuspension before each administration is critical.
Data Presentation: Comparative Pharmacokinetics
The following tables summarize quantitative data from studies aimed at improving this compound's bioavailability.
Table 1: Comparison of this compound, this compound Solid Dispersion (LSD), and this compound Liposome (LL) Formulations.
| Parameter | This compound (Control) | This compound Solid Dispersion (LSD) | This compound Liposome (LL) | Citation(s) |
| Solubility Improvement | 1x | 3.29x | 3.09x | [8][9] |
| Cmax (ng/mL) | 226.2 | 970.6 | 200.7 | [9] |
| Tmax (h) | 2.0 | 2.0 | 4.0 | [9] |
| AUC(0-24) (ng·h/mL) | 1407 | 4733 | 1391 | [9] |
| Relative Bioavailability | 1.0 | 3.363x | 0.9886x | [8][9] |
Table 2: Effect of Piperine Co-administration on the Pharmacokinetics of this compound in Rats.
| Parameter | This compound Alone (50 mg/kg) | This compound (50 mg/kg) + Piperine (20 mg/kg) | Citation(s) |
| Cmax (ng/mL) | 145 ± 32 | 647 ± 96 | [2] |
| Tmax (h) | 0.053 ± 0.027 | 0.200 ± 0.046 | [2] |
| AUC(0-inf) (ng·h/mL) | 122 ± 76 | 587 ± 347 | [2] |
| Increase in AUC | - | 381% | [2][5] |
Table 3: Solubility of this compound in Various Solvents.
| Solvent | Solubility | Citation(s) |
| DMSO | 10 mg/mL | [11] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [11] |
| DMF | Slightly soluble | [11] |
| Ethanol | Slightly soluble | [11] |
Experimental Protocols
1. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Objective: To prepare a this compound solid dispersion to enhance its solubility and dissolution rate.
-
Materials: this compound, Polyethylene glycol (PEG) 6000, Methanol, Rotary evaporator, Vacuum oven.
-
Methodology:
-
Accurately weigh this compound and PEG 6000 (a common starting ratio is 1:9 drug-to-carrier).[9]
-
Dissolve both this compound and PEG 6000 in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film is formed on the flask wall.
-
Transfer the solid mass to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Grind the resulting solid into a fine powder using a mortar and pestle.
-
Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
-
Characterize the formulation using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.
-
2. Caco-2 Permeability Assay
-
Objective: To evaluate the intestinal permeability of this compound formulations in vitro.
-
Materials: Caco-2 cells, Transwell inserts (e.g., 0.4 µm pore size), Hanks' Balanced Salt Solution (HBSS), this compound formulation, Lucifer yellow.
-
Methodology:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Prior to the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical (AP) to basolateral (BL) transport, add the this compound formulation (dissolved in HBSS) to the AP (upper) chamber. Add fresh HBSS to the BL (lower) chamber.[9]
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with an equal volume of fresh, pre-warmed HBSS.[9]
-
To measure BL to AP transport (to assess active efflux), add the drug to the BL chamber and sample from the AP chamber.
-
At the end of the experiment, assess monolayer integrity again using TEER or by measuring the flux of a paracellular marker like Lucifer yellow.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.[9]
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
-
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.
-
Materials: Sprague-Dawley rats, this compound formulation, Oral gavage needles, Blood collection tubes (with anticoagulant, e.g., heparin), Centrifuge, Analytical equipment (LC-MS/MS).
-
Methodology:
-
Fast rats overnight (e.g., 12 hours) before dosing but allow free access to water.
-
Administer the this compound formulation to the rats via oral gavage at a predetermined dose (e.g., 50 mg/kg).[2]
-
Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[2][9]
-
Immediately transfer the blood samples into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[12]
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software.
-
Visualizations: Workflows and Pathways
Caption: Troubleshooting logic for this compound's low bioavailability.
Caption: Experimental workflow for improving this compound bioavailability.
Caption: this compound's anti-inflammatory action via TLR4/NF-κB pathway.
References
- 1. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the In Vivo and In Vitro Metabolites of this compound in Rat Biosamples and Intestinal Flora Using Ultra-High Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and pharmacokinetics in vivo of this compound solid dispersion and liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and pharmacokinetics in vivo of this compound solid dispersion and liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Rapid LC-MS/MS determination and pharmacokinetic application of this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Linarin Solid Dispersion Formulation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of linarin solid dispersions. Our aim is to address specific experimental challenges to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation challenging?
This compound is a flavonoid glycoside with a range of therapeutic effects, including anti-inflammatory, neuroprotective, and hypoglycemic activities.[1] However, its clinical application is limited by its poor water and lipid solubility, which leads to low oral bioavailability.[2][3] The core challenge lies in overcoming this poor solubility to enhance its absorption and therapeutic efficacy.
Q2: Why is solid dispersion a suitable formulation strategy for this compound?
Solid dispersion technology is a proven method for improving the dissolution rate and bioavailability of poorly water-soluble drugs like this compound.[2] By dispersing this compound in a hydrophilic carrier matrix, it can exist in an amorphous or microcrystalline state, leading to increased surface area, improved wettability, and enhanced solubility.[2][4] Studies have shown that this compound solid dispersions can significantly increase its solubility and bioavailability compared to the pure drug.[2][5]
Q3: What are the common carriers used for this compound solid dispersions?
Commonly used hydrophilic carriers for preparing this compound solid dispersions include:
-
Polyvinylpyrrolidone (PVP K30): A frequently used polymer that has been shown to be effective in enhancing the solubility of this compound.[2]
-
Polyethylene Glycol (PEG 6000): Another effective carrier that can improve the dissolution rate of this compound.[2]
Other carriers commonly used for solid dispersions that could be considered for this compound include HPMC, Soluplus®, and various surfactants.[6][7][8]
Q4: What methods are typically used to prepare this compound solid dispersions?
The most common methods for preparing this compound solid dispersions are:
-
Solvent Evaporation Method: This involves dissolving both this compound and the carrier in a common solvent, followed by evaporation of the solvent to obtain the solid dispersion.[2][9]
-
Melting Method (Fusion Method): This method involves melting the carrier and then incorporating the drug into the molten carrier. The mixture is then cooled and solidified.[2][9]
Other techniques applicable to solid dispersion preparation include spray drying, hot-melt extrusion, and freeze-drying.[10][11][12]
Q5: How can I characterize the prepared this compound solid dispersion?
A comprehensive characterization of the solid dispersion is crucial. The following techniques are recommended:
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties and to check for the amorphization of this compound.[2]
-
Powder X-Ray Diffraction (PXRD): To analyze the crystalline or amorphous nature of this compound within the dispersion.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between this compound and the carrier.[2]
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the solid dispersion.[2]
-
In Vitro Dissolution Studies: To evaluate the enhancement of the dissolution rate of this compound from the solid dispersion compared to the pure drug.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Drug Loading | Poor miscibility between this compound and the carrier. | - Screen different carriers to find one with better miscibility with this compound.- Optimize the drug-to-carrier ratio.- Consider using a ternary solid dispersion by adding a surfactant or a second polymer to improve miscibility.[13] |
| Phase Separation or Crystallization During Storage | The amorphous form of this compound is thermodynamically unstable and tends to revert to its crystalline form.[14][15] | - Select a carrier with a high glass transition temperature (Tg) to reduce molecular mobility.- Ensure strong interactions (e.g., hydrogen bonding) between this compound and the carrier, which can be investigated by FTIR.- Store the solid dispersion in a desiccator at a low temperature to minimize moisture absorption and thermal stress. |
| Incomplete Amorphization of this compound | The preparation method or parameters are not optimal. | - For the solvent evaporation method, ensure a sufficiently fast solvent removal rate.[16]- For the melting method, ensure complete dissolution of this compound in the molten carrier and use a rapid cooling rate (e.g., quenching in an ice bath).- Increase the proportion of the carrier. |
| Poor Flowability of the Solid Dispersion Powder | The prepared solid dispersion may have irregular particle shape and size. | - Optimize the preparation process to obtain more uniform particles (e.g., spray drying often produces spherical particles).- Incorporate a glidant (e.g., colloidal silicon dioxide) into the formulation. |
| Inconsistent In Vitro Dissolution Results | Variability in the preparation process or the dissolution test setup. | - Standardize the preparation protocol, including solvent volume, evaporation rate, and drying time.- Ensure the dissolution medium is properly deaerated and the temperature is consistently maintained at 37 ± 0.5 °C.- Use a validated analytical method for quantifying this compound. |
| Low In Vivo Bioavailability Despite Improved In Vitro Dissolution | The supersaturated solution created by the solid dispersion may precipitate in the gastrointestinal tract before absorption can occur.[17] | - Incorporate a precipitation inhibitor (e.g., a cellulosic polymer like HPMC) into the formulation.- Investigate the use of surfactants in the solid dispersion to enhance the stability of the supersaturated state.[13] |
Quantitative Data Summary
The following table summarizes the reported improvements in the physicochemical properties of this compound upon formulation as a solid dispersion.
| Parameter | This compound (Pure Drug) | This compound Solid Dispersion (LSD) | Fold Increase | Reference |
| Solubility | 0.0595 µg/mL | 0.1958 µg/mL | 3.29 | [2] |
| Bioavailability | - | - | 3.363 | [2][5] |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (70%)
-
Mortar and pestle
-
Vacuum desiccator
-
Sieve (200 mesh)
Procedure:
-
Weigh this compound and PVP K30 in a 1:3 mass ratio.
-
Transfer the weighed powders to a mortar and mix them uniformly.
-
Add an appropriate amount of 70% ethanol to the mixture and triturate until a clear solution is formed.
-
Evaporate the solvent under a vacuum at a controlled temperature.
-
Dry the resulting solid mass for 10 hours in a vacuum desiccator.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powder through a 200-mesh sieve to obtain a uniform particle size.
-
Store the final this compound solid dispersion in a vacuum desiccator.[2]
In Vitro Dissolution Study
Materials:
-
This compound solid dispersion
-
Pure this compound
-
Distilled water
-
Dissolution tester (e.g., RC-6 drug dissolution tester)
-
Syringes and filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Place a known amount of this compound solid dispersion or pure this compound (equivalent to a specific dose of this compound) into a dissolution vessel containing 900 mL of distilled water.
-
Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Set the paddle speed to a specified rate (e.g., 100 rpm).
-
At predetermined time points (e.g., 2, 7, 12, 27, 42, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately filter the sample through a 0.22 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.[2]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
Visualizations
References
- 1. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and pharmacokinetics in vivo of this compound solid dispersion and liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and pharmacokinetics in vivo of this compound solid dispersion and liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
- 10. CN101543476B - A kind of naringin solid dispersion and its preparation method and application - Google Patents [patents.google.com]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs [mdpi.com]
- 12. crsubscription.com [crsubscription.com]
- 13. mdpi.com [mdpi.com]
- 14. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Linarin solubility issues in cell culture media
Welcome to the technical support center for Linarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with this compound in cell culture experiments, with a primary focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my cell culture medium?
This compound is a flavonoid glycoside with inherently poor water solubility.[1] It is sparingly soluble in aqueous solutions like phosphate-buffered saline (PBS) and most cell culture media.[2] Direct addition of solid this compound powder to your media will likely result in poor dissolution or suspension, leading to inaccurate concentrations and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a this compound stock solution?
The recommended solvent for preparing a this compound stock solution is Dimethyl Sulfoxide (DMSO). This compound exhibits good solubility in DMSO, approximately 10 mg/mL.[2][3] It is also slightly soluble in ethanol and dimethylformamide (DMF).[2] For cell culture applications, a high-purity, sterile-filtered DMSO is essential.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?
This is a common issue known as precipitation upon dilution. It occurs when a concentrated stock solution in an organic solvent (like DMSO) is introduced into an aqueous environment (cell culture medium) where the compound is less soluble. The abrupt change in solvent polarity causes the compound to fall out of solution. To avoid this, it is crucial to perform a serial dilution and ensure the final concentration of DMSO in the culture medium remains non-toxic to the cells (typically below 0.5%).
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
While cell line sensitivity varies, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell culture applications. For sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%. Always run a vehicle control (medium with the same final concentration of DMSO) to assess any potential solvent effects on your experimental results.
Q5: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for more than one day.[2] The compound's stability in aqueous buffers is limited, and it may precipitate or degrade over time. Stock solutions in anhydrous DMSO, stored at -20°C or -80°C, are stable for extended periods (≥ 4 years).[2]
Q6: Are there alternatives to DMSO for improving this compound's solubility?
Yes, several advanced methods can enhance the solubility of flavonoids like this compound:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[4][5] Derivatives like Sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to be effective.[6]
-
Formulations: Preparing this compound as a solid dispersion or in a liposomal formulation can significantly increase its aqueous solubility.[1]
-
Natural Deep Eutectic Solvents (NaDES): These are mixtures of natural compounds that can act as green, biocompatible solvents to enhance flavonoid solubility.[7]
These methods are more complex and require specific protocol development but can be valuable for in vivo studies or when DMSO is not suitable.
Troubleshooting Guide
Issue: this compound Precipitates in Cell Culture Medium
This guide provides a logical workflow to diagnose and solve this compound precipitation issues during the preparation of working solutions for cell culture experiments.
Caption: A troubleshooting workflow for this compound precipitation.
Data & Protocols
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [2][3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| Ethanol | Slightly Soluble | [2][3] |
| Dimethylformamide (DMF) | Slightly Soluble | [2] |
| Aqueous Buffers | Sparingly Soluble | [2] |
| Water | 0.0595 µg/mL | [1] |
This compound Stock Solution Preparation
This table provides calculations for preparing common stock solution concentrations. This compound (FW: 592.54 g/mol ).
| Target Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.59 mg | 2.96 mg | 5.93 mg |
| 5 mM | 2.96 mg | 14.81 mg | 29.63 mg |
| 10 mM | 5.93 mg | 29.63 mg | 59.25 mg |
| 50 mM | 29.63 mg | 148.14 mg | 296.27 mg |
Experimental Protocol: Preparation of this compound Working Solution
This protocol details the recommended procedure for preparing a this compound working solution for cell culture from a DMSO stock.
Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration ≤ 0.1%.
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 50 mM in DMSO):
-
Weigh 29.63 mg of this compound powder into a sterile, conical tube.
-
Add 1 mL of high-purity DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. A brief warming in a 37°C water bath can aid dissolution. This is your 50 mM Primary Stock .
-
-
Perform an Intermediate Dilution (e.g., 1 mM):
-
Add 980 µL of pre-warmed cell culture medium to a sterile microcentrifuge tube.
-
Add 20 µL of the 50 mM Primary Stock to the medium.
-
Vortex immediately but gently. This creates a 1 mM Intermediate Solution in a medium with 2% DMSO.
-
-
Prepare the Final Working Solution (e.g., 10 µM):
-
Dispense the required volume of pre-warmed cell culture medium for your experiment into a sterile tube (e.g., for 10 mL final volume, use 9.9 mL).
-
Add 100 µL of the 1 mM Intermediate Solution to the 9.9 mL of medium.
-
Mix gently by inverting the tube or pipetting. This results in a 10 µM Final Working Solution with a final DMSO concentration of 0.02%, which is well below the 0.1% threshold.
-
This compound's Mechanism of Action: Signaling Pathways
This compound exerts its biological effects, including anti-inflammatory and anti-cancer activities, by modulating several key intracellular signaling pathways.[8][9] A primary mechanism involves the inhibition of the NF-κB pathway, a central regulator of inflammation and cell survival.
Caption: this compound inhibits the NF-κB inflammatory pathway.
References
- 1. Preparation and pharmacokinetics in vivo of this compound solid dispersion and liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ndsl.kr [ndsl.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Linarin Stability in Aqueous Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of linarin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear cloudy or show precipitation after preparation?
A1: This is the most common issue and is primarily due to this compound's poor water solubility. This compound is described as sparingly soluble in aqueous buffers and insoluble in water.[1][2] Precipitation indicates that the concentration of this compound has exceeded its solubility limit in the aqueous medium.
Q2: How should I prepare a stock solution of this compound to avoid solubility issues?
A2: The recommended method is to first dissolve this compound in an organic solvent before diluting it with your aqueous buffer.[1] Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of approximately 10 mg/mL to 100 mg/mL.[1][2]
-
Protocol: First, dissolve this compound in 100% DMSO to create a concentrated stock.
-
Dilution: Then, dilute this stock solution with your aqueous buffer (e.g., PBS) to the final desired concentration. For example, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/ml.[1]
-
Caution: Always add the DMSO stock to the aqueous buffer, not the other way around, while mixing to prevent the drug from precipitating out.
Q3: What is the recommended storage duration for aqueous this compound solutions?
A3: Aqueous solutions of this compound are not stable for long-term storage. It is highly recommended not to store the aqueous solution for more than one day.[1] For longer-term storage, keep this compound as a solid at -20°C (stable for ≥ 4 years) or as a stock solution in anhydrous DMSO at -80°C (stable for up to 1 year).[1][2]
Q4: What factors can cause this compound to degrade in my aqueous solution?
A4: Several factors can contribute to the degradation of this compound in aqueous solutions. The primary factors to consider are temperature, pH, and light exposure.[3][4][5]
-
Temperature: this compound is thermally unstable.[3] Elevated temperatures can accelerate its degradation. The degradation process has been shown to follow first-order reaction characteristics, meaning the rate of degradation is proportional to the this compound concentration.[3]
-
pH: Flavonoid glycosides can be susceptible to hydrolysis under acidic or basic conditions, which would cleave the glycosidic bond. While specific studies on this compound's pH degradation profile are limited, it is a critical factor to control in experiments.[6][7][8]
-
Light: As with many flavonoid compounds, exposure to UV or even ambient light can potentially lead to photodegradation.[4]
-
Oxidation: The presence of oxidizing agents can also degrade this compound.[8]
Q5: Are there advanced methods to improve this compound's stability and solubility for formulation development?
A5: Yes, for drug development purposes where aqueous stability is critical, several formulation strategies can be employed. These include the preparation of solid dispersions, which can significantly improve the solubility and dissolution rate of poorly water-soluble drugs like this compound.[9][10] Another approach is the use of liposomes or other nano-delivery systems to encapsulate and protect the molecule.[9][11]
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to buffer. | This compound's poor aqueous solubility.[12] | Prepare a concentrated stock solution in DMSO first, then dilute it into the aqueous buffer with vigorous stirring.[1] |
| Solution becomes cloudy over a short period (hours). | 1. Delayed precipitation due to supersaturation. 2. Temperature fluctuations affecting solubility. | 1. Ensure the final concentration is below the solubility limit for your specific solvent system. 2. Prepare fresh solutions for each experiment and use them immediately.[1] 3. Maintain a constant temperature. |
| Loss of biological activity or inconsistent results over time. | Chemical degradation of this compound. | 1. Control Temperature: Avoid heating the solution and store it at recommended temperatures.[3] 2. Control pH: Maintain a stable, neutral pH unless the experimental design requires otherwise. Use buffered solutions. 3. Protect from Light: Store solutions in amber vials or protect them from direct light. 4. Prepare Fresh: Do not store aqueous solutions for more than a day.[1] |
| Difficulty dissolving this compound solid. | This compound is a crystalline solid that can be difficult to wet and dissolve directly in aqueous media. | Use an appropriate organic solvent like DMSO, ethanol, or dimethylformamide for the initial stock preparation.[1] Sonication may also be recommended to aid dissolution in the organic solvent.[13] |
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Reference(s) |
| Water | Insoluble / Sparingly Soluble | [1][2] |
| Ethanol | Slightly Soluble / Insoluble | [1][2] |
| DMSO | ~10 mg/mL to 100 mg/mL | [1][2][13] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Mitigation Strategy | Reference(s) |
| Temperature | High temperature increases degradation rate. | Strictly control heating temperature or shorten heating time. | [3] |
| pH | Non-neutral pH may cause hydrolysis. | Use buffered solutions to maintain a stable pH. | [7][8][14] |
| Storage Time (Aqueous) | Degradation occurs over time. | Do not store aqueous solutions for more than one day. | [1] |
| Light | Potential for photodegradation. | Protect solutions from light using amber vials or foil. | [4] |
Experimental Protocols
Protocol: Forced Degradation Study to Assess this compound Stability
This protocol outlines a basic method to evaluate the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).[15][16]
1. Materials and Equipment:
-
This compound (≥95% purity)
-
HPLC-grade DMSO, acetonitrile, methanol, and water
-
Phosphate buffer, Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
HPLC system with a UV or PDA detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[9]
-
pH meter, water bath, UV lamp
2. Preparation of Solutions:
-
This compound Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the appropriate aqueous buffer or mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
3. Application of Stress Conditions: For each condition, a control sample (working solution stored at -20°C) should be analyzed alongside the stressed sample.
-
Acid Hydrolysis: Add HCl to the working solution to adjust the pH to ~2. Incubate at 60°C for 24 hours.[7][8]
-
Base Hydrolysis: Add NaOH to the working solution to adjust the pH to ~10. Incubate at 60°C for 24 hours.[7][8]
-
Thermal Degradation: Incubate the working solution (at neutral pH) at 80°C for 48 hours.[3]
-
Photolytic Degradation: Expose the working solution to direct UV light for 24 hours.
4. HPLC Analysis:
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and a phosphate buffer.[9] For example, acetonitrile and 0.05 mol/L phosphate buffer.[]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 327 nm or 340 nm.[9][]
-
Analysis: Inject the control and stressed samples into the HPLC system. Compare the peak area of this compound in the stressed samples to the control to calculate the percentage of degradation. Observe the chromatogram for the appearance of new peaks, which indicate degradation products.
Visualizations
Caption: A troubleshooting workflow for identifying and solving common issues with this compound aqueous solutions.
Caption: Experimental workflow for conducting a forced degradation stability study of this compound.
Caption: Key environmental factors leading to the chemical degradation of this compound in aqueous solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. [Modeling of thermal degradation of this compound during concentration process] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The enzymic degradation of laminarin. 3. Some effects of temperature, pH and various chemical reagents on fungal laminarinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Preparation and pharmacokinetics in vivo of this compound solid dispersion and liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stabilization of a non-aqueous self-double-emulsifying delivery system of rutin by fat crystals and nonionic surfactants: preparation and bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | AChE | TNF | TargetMol [targetmol.com]
- 14. Stabilization of minodronic acid in aqueous solution for parenteral formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. periodicos.ufms.br [periodicos.ufms.br]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Linarin HPLC Quantification: A Technical Support Troubleshooting Guide
Welcome to the technical support center for Linarin HPLC quantification. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for this compound quantification?
A1: Successful this compound quantification is often achieved using reversed-phase HPLC. Key parameters include an ODS (C18) column, a mobile phase consisting of a gradient of acetonitrile and water (often with a formic acid modifier to improve peak shape), and UV detection at approximately 254 nm.[1] Column temperature is also a critical parameter and is often maintained around 45°C to achieve good peak shape and resolution.[1]
Q2: What is a common cause of poor resolution between this compound and other compounds?
A2: Co-elution with other flavonoids, such as apigenin, is a frequent challenge.[1] Optimizing the mobile phase gradient, adjusting the column temperature, and ensuring the mobile phase pH is appropriate can help improve the resolution between this compound and closely eluting peaks.[1]
Q3: How can I ensure the accuracy and reproducibility of my this compound quantification?
A3: Method validation is crucial. This involves assessing linearity, precision, accuracy (recovery), and robustness.[1] A reliable method will have a high coefficient of correlation (R² > 0.999), low relative standard deviation (<3.0%), and recovery rates between 95% and 105%.[1]
Troubleshooting Common HPLC Issues
This section provides a systematic approach to troubleshooting common problems encountered during this compound HPLC analysis.
Problem 1: Baseline Noise or Drift
Q: My chromatogram shows a noisy or drifting baseline. What could be the cause and how can I fix it?
A: Baseline instability can significantly impact the accuracy of peak integration and reduce overall sensitivity.[2][3] It's important to differentiate between noise (rapid, random fluctuations) and drift (gradual upward or downward trend).[2][4]
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase solvents can create baseline noise.[4][5][6]
-
Air Bubbles in the System: Air bubbles in the pump, detector, or tubing can cause sporadic spikes and an unstable baseline.[4][5][7][8]
-
Detector Issues: A dirty flow cell or a failing lamp can lead to baseline noise.[2][5][7]
-
Solution: Flush the flow cell with an appropriate solvent. If the noise persists, the detector lamp may need to be replaced.[5]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the refractive index of the mobile phase, causing baseline drift, especially with UV detectors.[2][8]
-
Solution: Use a column oven to maintain a constant temperature for the column and allow the entire HPLC system to equilibrate to the ambient temperature.[8]
-
-
Pump Pulsations: Worn pump seals or faulty check valves can lead to rhythmic baseline fluctuations.[2][5]
-
Solution: Regularly maintain the pump, including replacing seals and cleaning or replacing check valves as needed.
-
Problem 2: Peak Tailing
Q: The this compound peak in my chromatogram is asymmetrical with a tail. What is causing this and how do I resolve it?
A: Peak tailing can compromise resolution and lead to inaccurate peak integration.[9] It is often quantified by the tailing factor (Tf), with a value close to 1.0 being ideal.[9]
Possible Causes & Solutions:
-
Secondary Interactions: Interactions between basic analytes and acidic silanol groups on the silica-based column packing are a common cause of tailing.[10][11]
-
Solution: Adjust the mobile phase pH to suppress the ionization of the silanol groups (typically pH 2-3 for acidic compounds) or the analyte.[9][10] Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help. Using an end-capped column can minimize silanol interactions.[10][11]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[9][10] This will typically affect all peaks in the chromatogram.[10]
-
Solution: Reduce the injection volume or dilute the sample.[9]
-
-
Column Degradation: A contaminated or old column can lose its efficiency and cause peak tailing.[9] Voids in the packing material can also be a cause.[10]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[9][11]
-
Solution: Use tubing with the shortest possible length and the smallest appropriate internal diameter. Ensure all fittings are properly connected to minimize dead volume.[9]
-
Problem 3: Peak Splitting or Shoulders
Q: My this compound peak appears as a split peak or has a shoulder. What are the potential reasons for this distortion?
A: Peak splitting can indicate issues with the sample, the column, or the overall HPLC system.[12][13]
Possible Causes & Solutions:
-
Co-elution of an Interfering Compound: If only the this compound peak is split, it's possible another compound is eluting very close to it.[12][13]
-
Column Contamination or Void: A blocked frit or a void in the column packing can disrupt the sample flow path, causing peaks to split.[12][13] This issue will likely affect all peaks in the chromatogram.[13]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[14][15]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
-
Injection Issues: A partially blocked injector needle or port can lead to improper sample introduction onto the column, resulting in split peaks.
-
Solution: Clean the injector and ensure the needle is not bent or partially clogged.
-
Problem 4: Retention Time Shifts
Q: The retention time for my this compound peak is not consistent between injections. What could be causing this variability?
A: Stable retention times are critical for peak identification and reproducibility.[16] Drifting or jumping retention times can be caused by several factors.[17][18]
Possible Causes & Solutions:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength and cause retention time drift.[18][19]
-
Solution: Ensure the mobile phase is prepared accurately and consistently. Keep solvent reservoirs capped to minimize evaporation. If using a gradient, ensure the pump's proportioning valves are working correctly.[20]
-
-
Fluctuations in Flow Rate: Leaks in the system or a malfunctioning pump can lead to an inconsistent flow rate, directly affecting retention times.[21] If all peaks, including the solvent front, shift, a flow rate issue is likely.[17]
-
Solution: Check for leaks at all fittings. If no leaks are found, the pump may require maintenance (e.g., seal replacement).[21]
-
-
Column Temperature Variations: Inconsistent column temperature can cause retention time shifts.[19]
-
Solution: Use a reliable column oven and allow the system to fully equilibrate before starting the analysis.[19]
-
-
Column Equilibration: Insufficient equilibration time for the column, especially when changing mobile phases, can lead to drifting retention times in the initial runs.[5]
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before injecting samples. This may require flushing with 10-20 column volumes of the new mobile phase.
-
Quantitative Data Summary
The following tables provide a summary of typical parameters used in this compound HPLC quantification.
Table 1: Typical HPLC System Parameters for this compound Quantification
| Parameter | Typical Value/Condition | Source |
| Column | ODS (C18), e.g., Hypersil (2.1 mm × 250 mm, 1.9 μm) | [1] |
| Mobile Phase | Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A) | [1] |
| Elution Mode | Gradient | [1] |
| Flow Rate | 0.44 mL/min | [1] |
| Column Temperature | 45 °C | [1] |
| Detection Wavelength | 254 nm | [1] |
| Injection Volume | Varies; should be optimized |
Table 2: Example Gradient Elution Profile
| Time (min) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Acetonitrile) |
| 0 | 90 | 10 |
| 10 | 60 | 40 |
| 12 | 10 | 90 |
| 14 | 90 | 10 |
Note: This is an example profile and should be optimized for your specific column and sample.
Experimental Protocols
Protocol 1: Sample Preparation for this compound Quantification from Plant Material
-
Extraction:
-
Filtration:
-
Dilution:
-
Dilute the filtered extract with the initial mobile phase to a concentration within the linear range of the calibration curve.[23]
-
Protocol 2: HPLC Analysis
-
System Equilibration:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Analysis:
-
Inject the calibration standards, followed by the sample solutions.
-
Include quality control (QC) samples at regular intervals to monitor system performance.
-
-
Data Processing:
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for this compound quantification by HPLC.
References
- 1. Simultaneous Ultra Performance Liquid Chromatography Determination and Antioxidant Activity of this compound, Luteolin, Chlorogenic Acid and Apigenin in Different Parts of Compositae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uhplcs.com [uhplcs.com]
- 3. mastelf.com [mastelf.com]
- 4. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. chromtech.com [chromtech.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. agilent.com [agilent.com]
- 15. support.waters.com [support.waters.com]
- 16. m.youtube.com [m.youtube.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. uhplcs.com [uhplcs.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Why is my LC Retention Time Shifting? [restek.com]
- 22. Preparative Purification of this compound Extracts from Dendranthema indicum Flowers and Evaluation of Its Antihypertensive Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drawellanalytical.com [drawellanalytical.com]
Preventing Linarin degradation during extraction
Welcome to the technical support center for linarin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful extraction and preservation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound, a flavonoid glycoside, is a bioactive compound with various potential therapeutic benefits. However, it is known to be thermally unstable and susceptible to degradation under certain pH conditions.[1] This instability can lead to significant loss of the target compound during extraction and processing, affecting yield and the accuracy of experimental results.
Q2: What are the main factors that cause this compound degradation during extraction?
The primary factors contributing to this compound degradation are:
-
High Temperatures: this compound's degradation is significantly influenced by heat and follows first-order kinetics.[1] Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to its breakdown.
-
pH: Flavonoids, in general, are more stable in acidic conditions and tend to degrade in neutral to alkaline solutions. Adjusting the pH of the extraction solvent can be crucial for preserving this compound.
-
Enzymatic Activity: The presence of endogenous enzymes like glycosidases in the plant material can cleave the glycosidic bond of this compound, leading to its degradation.
-
Oxidation: Like many phenolic compounds, this compound can be susceptible to oxidative degradation, which can be accelerated by factors like light, oxygen, and the presence of metal ions.
Q3: What are the general strategies to prevent this compound degradation?
To minimize this compound degradation, consider the following strategies:
-
Temperature Control: Employ low-temperature extraction methods or minimize the duration of heat exposure.
-
pH Management: Use slightly acidic extraction solvents.
-
Enzyme Inactivation: Pre-treat the plant material (e.g., by blanching or using organic solvents) to denature enzymes.
-
Use of Antioxidants: The addition of antioxidants to the extraction solvent can help prevent oxidative degradation.
-
Modern Extraction Techniques: Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher efficiency in shorter times, reducing the exposure of this compound to degradative conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low this compound Yield | Incomplete Extraction: The solvent may not be effectively penetrating the plant matrix. | - Increase the extraction time or the number of extraction cycles.[2] - Reduce the particle size of the plant material by grinding. - Optimize the solvent-to-material ratio to ensure thorough wetting of the sample.[2] |
| This compound Degradation: Extraction conditions (temperature, pH) may be too harsh. | - Lower the extraction temperature.[1] - Use a slightly acidic extraction solvent (e.g., ethanol with a small amount of acetic acid). - Consider using a non-thermal extraction method like ultrasound-assisted extraction. | |
| Improper Solvent Choice: The polarity of the solvent may not be optimal for this compound. | - Use a polar solvent like ethanol or methanol. Optimized results have been reported with 74% ethanol.[2] - For specific applications, deep eutectic solvents (DES) have shown higher extraction yields than 80% ethanol.[3] | |
| Brown or Discolored Extract | Oxidation: Phenolic compounds are oxidizing. | - Add an antioxidant (e.g., ascorbic acid) to the extraction solvent. - Perform the extraction under an inert atmosphere (e.g., nitrogen). - Store the extract in a dark, cool place. |
| Presence of Pigments: Co-extraction of chlorophyll and other pigments. | - Perform a pre-extraction with a non-polar solvent like hexane to remove pigments before the main extraction. | |
| Inconsistent Results | Variability in Plant Material: The this compound content can vary depending on the plant's age, growing conditions, and harvesting time. | - Use plant material from a consistent source and harvest at the same developmental stage. - Standardize the drying and storage conditions of the plant material. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration. | - Carefully control and monitor all extraction parameters. - Use calibrated equipment. |
Experimental Protocols
Protocol 1: Optimized Ethanol-Based Hot Reflux Extraction of this compound from Chrysanthemum indicum
This protocol is based on optimized parameters for achieving a high yield of this compound.[2]
Materials and Reagents:
-
Dried Chrysanthemum indicum flowers, ground to a fine powder
-
74% Ethanol (v/v) in distilled water
-
Reflux apparatus (heating mantle, round-bottom flask, condenser)
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Weigh the powdered Chrysanthemum indicum flowers.
-
Place the powder in a round-bottom flask.
-
Add 74% ethanol at a solvent-to-material ratio of 12 mL/g.[2]
-
Set up the reflux apparatus and bring the mixture to a gentle boil.
-
Conduct the extraction for 2 hours.[2]
-
After 2 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the extract to separate the solid plant material from the liquid.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.[2]
-
Combine all the filtrates.
-
Concentrate the combined extract using a rotary evaporator at a temperature below 50°C to avoid thermal degradation.
-
The resulting concentrated extract can be further purified or used for analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound using Deep Eutectic Solvents (DES)
This protocol offers a more efficient and environmentally friendly alternative to traditional solvent extraction.[3]
Materials and Reagents:
-
Dried Chrysanthemum indicum flowers, ground to a fine powder
-
Choline chloride
-
Ethylene glycol
-
Distilled water
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol at a molar ratio of 1:2.
-
Add 30% (v/v) water to the DES mixture.[3]
-
Weigh the powdered plant material and place it in an extraction vessel.
-
Add the DES-water mixture at a liquid-to-solid ratio of 32 mL/g.[3]
-
Place the vessel in an ultrasonic bath and sonicate for 32 minutes at an extraction power of 340 W.[3]
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Decant the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before analysis.
Data Presentation
Table 1: Comparison of this compound Extraction Methods and Yields
| Extraction Method | Plant Source | Solvent | Key Parameters | This compound Yield | Reference |
| Hot Reflux | Chrysanthemum indicum | 74% Ethanol | 2 h, 3 cycles, 12 mL/g ratio | 90.5% (relative yield) | [2] |
| Ultrasound-Assisted | Chrysanthemum indicum | Choline chloride: Ethylene glycol (1:2) with 30% water | 32 min, 340 W, 32 mL/g ratio | 14.23 mg/g (1.21 times higher than 80% ethanol extraction) | [3] |
| Hot Reflux | Chrysanthemum zawadskii | 50% Ethanol | 4 h, 70°C | Highest yield (quantitative value not specified) | [4] |
| Solid-Liquid | Dendranthema indicum | 75% Ethanol | 1 h, 100°C, 3 cycles | Purity of 55.68% and recovery of 66.65% after purification | [5] |
Signaling Pathways and Logical Relationships
This compound Degradation Pathway
The primary degradation pathway for this compound under hydrolytic conditions (acid or enzymatic) involves the cleavage of the glycosidic bond to yield its aglycone, acacetin, and the disaccharide rutinose. Acacetin can be further demethylated to apigenin.
Caption: Proposed chemical degradation pathway of this compound.
Experimental Workflow for this compound Extraction and Analysis
This workflow outlines the key steps from plant material preparation to the final analysis of this compound content.
Caption: General experimental workflow for this compound extraction.
References
- 1. [Modeling of thermal degradation of this compound during concentration process] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of extraction of this compound from Flos chrysanthemi indici by response surface methodology and artificial neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparative Purification of this compound Extracts from Dendranthema indicum Flowers and Evaluation of Its Antihypertensive Effect - PMC [pmc.ncbi.nlm.nih.gov]
Linarin formulation for improved therapeutic efficacy
Welcome to the technical support center for linarin formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in formulating this compound for improved therapeutic efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound formulations.
Formulation & Characterization
-
Question: My this compound solid dispersion shows poor dissolution enhancement. What are the possible causes and solutions?
-
Answer:
-
Incomplete Amorphization: this compound may not have fully converted to an amorphous state. Verify the amorphous nature using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[1][2][3] A sharp endothermic peak corresponding to the melting point of crystalline this compound in the DSC thermogram or characteristic crystalline peaks in the XRD pattern indicates incomplete amorphization. To improve this, ensure complete dissolution of both this compound and the polymer in the solvent during preparation.
-
Inappropriate Polymer Carrier: The chosen polymer may have poor miscibility with this compound. Consider screening different polymers such as PVP K30, PEG 6000, or Poloxamer 188.[1][4][5] The optimal drug-to-polymer ratio is also crucial; a ratio of 1:3 (this compound:PVP K30) has been shown to be effective.[1]
-
Recrystallization upon Storage: Amorphous solid dispersions can be unstable and recrystallize over time.[6] Store the formulation in a desiccator to prevent moisture-induced crystallization. Conduct stability studies under different temperature and humidity conditions to assess the physical stability.[7][8]
-
-
-
Question: I am observing low encapsulation efficiency for my this compound-loaded liposomes. How can I improve it?
-
Answer:
-
Lipid Composition: The choice of lipids and the presence of cholesterol significantly impact encapsulation efficiency. A higher cholesterol content can increase membrane rigidity and reduce drug leakage.[9][10] Experiment with different phospholipid to cholesterol molar ratios.
-
Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug precipitation and low encapsulation. The optimal ratio needs to be determined empirically. For flavonoids like quercetin, increasing the lipid concentration has been shown to enhance entrapment.[11][12]
-
Hydration Conditions: The temperature and duration of hydration of the lipid film are critical. Ensure hydration is performed above the phase transition temperature of the lipids to ensure proper vesicle formation.[13]
-
Sonication/Extrusion Parameters: The energy input during size reduction can affect encapsulation. Over-sonication can lead to drug leakage. Optimize sonication time and power, or use extrusion for a more controlled size reduction and potentially better retention.
-
-
-
Question: The particle size of my this compound nanoparticles is too large and polydisperse. What adjustments can I make?
-
Answer:
-
Homogenization Speed/Sonication Power: For emulsion-based methods, increasing the homogenization speed or sonication power can lead to smaller and more uniform nanoparticles.[14][15] However, excessive energy can also lead to particle aggregation.
-
Surfactant Concentration: The concentration of the stabilizer (e.g., PVA) is critical. Insufficient surfactant can lead to particle aggregation, while excessive amounts might result in a larger particle size.
-
Polymer Concentration: Higher polymer concentrations generally result in larger nanoparticles.[14][15] Try decreasing the concentration of the polymer (e.g., PLGA).
-
Solvent Evaporation Rate: A rapid evaporation of the organic solvent can lead to the formation of smaller nanoparticles. This can be controlled by adjusting the temperature and pressure during the evaporation step.
-
-
In Vitro & In Vivo Studies
-
Question: My in vitro drug release study shows a very high burst release of this compound from my nanoparticles. How can I achieve a more sustained release?
-
Answer:
-
Drug Location: A high burst release often indicates a significant amount of drug adsorbed on the nanoparticle surface. Ensure proper washing of the nanoparticle suspension to remove unencapsulated and surface-adsorbed drug.
-
Polymer Properties: The type and molecular weight of the polymer influence the drug release profile. A higher molecular weight PLGA, for instance, will degrade slower, leading to a more sustained release.
-
Particle Size and Morphology: Smaller particles have a larger surface area-to-volume ratio, which can contribute to a faster initial release. Optimizing for a slightly larger and more compact nanoparticle structure might help.
-
-
-
Question: The oral bioavailability of my this compound formulation in animal studies is still low. What other factors should I consider?
-
Answer:
-
First-Pass Metabolism: this compound is susceptible to metabolism in the liver and intestines. Co-administration with piperine has been shown to suppress this compound metabolism and increase oral absorption.
-
P-glycoprotein Efflux: this compound may be a substrate for P-glycoprotein (P-gp) efflux pumps in the intestine, which actively transport it back into the intestinal lumen. Formulations like solid dispersions can help suppress P-gp-mediated efflux.
-
GI Tract Stability: Assess the stability of your formulation in simulated gastric and intestinal fluids to ensure the integrity of the carrier and the drug before absorption.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound formulations to facilitate comparison and inform your experimental design.
Table 1: Improvement in this compound Solubility and Bioavailability
| Formulation | Carrier/Method | Solubility Improvement (fold) | Bioavailability Improvement (fold) vs. This compound | Reference |
| Solid Dispersion | PVP K30 (1:3 ratio), Solvent Evaporation | 3.29 | 3.363 | [1] |
| Liposome | Thin Film Hydration | 3.09 | 0.9886 | [1] |
Table 2: In Vitro Dissolution of this compound Formulations
| Formulation | Time (min) | Cumulative Dissolution (%) | Reference |
| This compound (Pure) | 10 | 62.50 | [1] |
| Physical Mixture (this compound + PVP K30) | 10 | 66.66 | [1] |
| This compound Solid Dispersion (LSD) | 10 | 75.06 | [1] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of various this compound formulations.
Protocol 1: this compound Solid Dispersion (Solvent Evaporation Method)
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (70%)
-
Mortar and pestle
-
Vacuum desiccator
-
Sieve (200 mesh)
-
Rotary evaporator or water bath
Procedure:
-
Weigh this compound and PVP K30 in a 1:3 mass ratio.
-
Transfer the weighed powders to a mortar and mix them uniformly.
-
Add a sufficient amount of 70% ethanol to the mortar to completely dissolve the mixture.
-
Evaporate the solvent using a rotary evaporator or a water bath at a controlled temperature (e.g., 40-60°C).
-
Dry the resulting solid mass for 10 hours in an oven or vacuum oven to ensure complete removal of the solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 200-mesh sieve to obtain a uniform particle size.
-
Store the final this compound solid dispersion in a vacuum desiccator to prevent moisture absorption.[1]
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound. The absence of the characteristic endothermic peak of crystalline this compound indicates successful amorphization.[1][2]
-
Powder X-ray Diffraction (PXRD): To further verify the amorphous nature. The absence of sharp peaks characteristic of crystalline this compound confirms its amorphous state.[1][3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify any potential interactions between this compound and the polymer carrier.
-
In Vitro Dissolution Study: To assess the enhancement of this compound dissolution. Perform the study using a USP dissolution apparatus (e.g., paddle method at 100 rpm) in a suitable dissolution medium (e.g., 900 mL of distilled water at 37 ± 0.5°C).[1][16][17]
Protocol 2: this compound Liposomes (Thin-Film Hydration Method)
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Methanol or Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Weigh the desired amounts of this compound, phospholipids, and cholesterol. The lipid composition and drug-to-lipid ratio should be optimized.
-
Dissolve the weighed components in 10 mL of methanol or chloroform in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the flask wall.[1][13]
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding 4 mL of PBS (pH 7.2) to the flask.
-
Agitate the flask at a temperature above the lipid phase transition temperature for 1 hour to allow for the formation of multilamellar vesicles (MLVs).[1]
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the liposomal dispersion using a probe sonicator in an ice bath or extrude it through polycarbonate membranes of a defined pore size.
-
Store the prepared this compound liposome dispersion at 4°C.
Characterization:
-
Particle Size and Zeta Potential Analysis: To determine the size distribution and surface charge of the liposomes using Dynamic Light Scattering (DLS).
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the liposomes.
-
Encapsulation Efficiency: To determine the percentage of this compound successfully encapsulated within the liposomes. This can be done by separating the unencapsulated drug from the liposomes (e.g., by centrifugation or dialysis) and quantifying the drug in the liposomal fraction and/or the supernatant. The encapsulation efficiency is calculated as: (Total drug - Free drug) / Total drug * 100%
Protocol 3: this compound-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized water
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Prepare the inner aqueous phase (w1): Dissolve a specific amount of this compound in a small volume of a suitable aqueous solvent.
-
Prepare the oil phase (o): Dissolve a defined amount of PLGA in an organic solvent like dichloromethane.
-
Form the primary emulsion (w1/o): Add the inner aqueous phase to the oil phase and emulsify using a high-speed homogenizer or probe sonicator to form a water-in-oil emulsion.[14][15][18][19][20]
-
Prepare the external aqueous phase (w2): Prepare a solution of PVA (e.g., 1-5% w/v) in deionized water.
-
Form the double emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase and homogenize or sonicate again to form the double emulsion.
-
Solvent Evaporation: Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them several times with deionized water to remove residual PVA and unencapsulated drug, and then freeze-dry for long-term storage.
Characterization:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Determined by DLS.
-
Scanning Electron Microscopy (SEM) or TEM: To observe the surface morphology and size of the nanoparticles.
-
Encapsulation Efficiency and Drug Loading: Calculated similarly to the liposome protocol, by quantifying the amount of this compound in the nanoparticles relative to the total amount used.
-
In Vitro Drug Release: To study the release profile of this compound from the nanoparticles over time in a physiologically relevant buffer (e.g., PBS pH 7.4).
Signaling Pathways and Experimental Workflows
This section provides visual representations of key signaling pathways modulated by this compound and a general workflow for formulation development.
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for this compound formulation development.
References
- 1. Preparation and pharmacokinetics in vivo of this compound solid dispersion and liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. staff-old.najah.edu [staff-old.najah.edu]
- 5. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Stability Analysis Services [nanoimagingservices.com]
- 8. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. Optimization on Preparation Condition of Propolis Flavonoids Liposome by Response Surface Methodology and Research of Its Immunoenhancement Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing the Process Parameters for Encapsulation of Linamarin into PLGA Nanoparticles Using Double Emulsion Solvent … [ouci.dntb.gov.ua]
- 16. Frontiers | In vitro Dissolution Testing and Pharmacokinetic Studies of Silymarin Solid Dispersion After Oral Administration to Healthy Pigs [frontiersin.org]
- 17. agnopharma.com [agnopharma.com]
- 18. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Systematic Review of Linarin's Pharmacological Effects: A Comparative Guide for Researchers
Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and promising pharmacological activities.[1][2][3][4] Found in various plants from the Asteraceae, Lamiaceae, and Scrophulariaceae families, this bioactive compound has been the subject of numerous preclinical studies.[1][4][5][6] This guide provides a systematic comparison of this compound's performance across key therapeutic areas, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their evaluation of its potential.
Anti-Inflammatory Effects
This compound demonstrates potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Studies have shown its efficacy in various cell and animal models of inflammation.
Quantitative Data Summary: Anti-Inflammatory Effects of this compound
| Experimental Model | This compound Concentration/Dose | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages | 40, 80, 160 µM | Significantly suppressed levels of NO, TNF-α, IL-1β, and IL-6. Reduced mRNA and protein expression of iNOS, NF-κB p65, IκBα, ERK, JNK, p38, and Akt. | [1] |
| LPS-induced RAW 264.7 macrophages | 8–32 µM | Significantly inhibited the release of NO. | [1] |
| LPS-induced RAW 264.7 macrophages | 2.5, 5, 10, 20 µg/mL | Reduced NO production; increased levels of IL-1 and TNF. | [1] |
| LPS-induced human umbilical vein endothelial cells (HUVECs) | 10, 100 µmol/L | Inhibited the expression of NO, TNF-α, and IL-1β. | [1] |
| CCl4-induced acute liver injury in mice | 12.5, 25, 50 mg/kg (daily for 7 days) | Attenuated liver injury by suppressing TLR4/MyD88 and JNK/p38/ERK-mediated inflammatory pathways. | [1] |
| D-galactosamine (GalN)/LPS-induced hepatic failure in mice | 50 mg/kg | Decreased serum levels of TNF-α, IL-6, and IFN-γ, and suppressed hepatic mRNA expression of these cytokines. | [5] |
| Inflammation model in mice | 40, 80, 120 mg/kg | Significantly reduced inflammation. | [1] |
| Inflammation model in rats | 20, 40, 60 mg/kg | Significantly reduced inflammation. | [1] |
Key Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 40, 80, 160 µM) for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: The concentration of NO in the culture supernatant is measured using the Griess reagent assay.
-
Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercial ELISA kits.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting to determine the protein expression levels of iNOS, NF-κB p65, IκBα, and phosphorylated forms of ERK, JNK, p38, and Akt.
In Vivo CCl4-Induced Acute Liver Injury Model:
-
Animals: Male BALB/c mice are used.
-
Treatment: Mice are orally pretreated with this compound (e.g., 12.5, 25, 50 mg/kg) or vehicle daily for seven consecutive days.
-
Injury Induction: On the seventh day, acute liver injury is induced by a single intraperitoneal injection of carbon tetrachloride (CCl4) (e.g., 0.2% v/v in olive oil).
-
Sample Collection: After a set time (e.g., 24 hours), blood and liver tissues are collected.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.
-
Histopathology: Liver tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and necrosis.
-
Molecular Analysis: Protein expression of inflammatory pathway components (e.g., TLR4, MyD88, MAPKs) in liver tissue is analyzed by Western blot.[1][7]
Signaling Pathway
Caption: this compound's anti-inflammatory mechanism via inhibition of TLR4/MAPK/NF-κB pathways.
Neuroprotective Effects
This compound exhibits significant neuroprotective properties, particularly in models of Alzheimer's disease and cerebral ischemia, primarily through the activation of pro-survival pathways and inhibition of acetylcholinesterase.
Quantitative Data Summary: Neuroprotective Effects of this compound
| Experimental Model | This compound Concentration/Dose | Key Findings | Reference |
| Amyloid-β (Aβ25-35)-induced neurotoxicity in PC12 cells | 0.1, 1.0, 10 µM | Dose-dependently increased cell viability, reduced apoptosis, and inhibited acetylcholinesterase (AChE) activity. Induced phosphorylation of Akt and GSK-3β, and increased Bcl-2 expression. | [1][8] |
| Ischemic stroke mouse model (MCAO) | Not Specified (Derivative BLR used) | A this compound derivative (BLR) reduced infarct volume, improved neurological function, decreased apoptosis and inflammation, and increased cerebral blood flow. | [9][10] |
Key Experimental Protocols
Aβ-Induced Neurotoxicity in PC12 Cells:
-
Cell Culture: Rat pheochromocytoma (PC12) cells are cultured and differentiated into a neuronal phenotype.
-
Treatment: Cells are pre-treated with this compound (0.1, 1.0, 10 µM) for a specified time.
-
Toxicity Induction: Neurotoxicity is induced by exposing cells to aggregated Amyloid-β peptide (Aβ25-35; e.g., 30 µM).
-
Cell Viability Assay: Cell viability is assessed using the MTT assay.
-
Apoptosis Assays: Apoptosis is quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and by measuring caspase-3 activity.
-
Western Blot Analysis: The phosphorylation status of Akt and GSK-3β, and the expression level of the anti-apoptotic protein Bcl-2 are determined by Western blot. The protective effect is confirmed by using a PI3K inhibitor (LY294002), which attenuates this compound's effects.[8]
Signaling Pathway
Caption: this compound promotes neuronal survival via activation of the PI3K/Akt signaling pathway.
Anticancer Effects
This compound has demonstrated significant anticancer potential across a range of malignancies, including prostate, lung, and brain cancers.[1][3][4] Its mechanisms involve the induction of apoptosis, inhibition of cell proliferation, and mitigation of cancer cell migration and invasion.[1][11]
Quantitative Data Summary: Anticancer Effects of this compound
| Cancer Cell Line | This compound Concentration | Key Findings | Reference |
| Human Prostate Cancer (LNCaP, DU145) | 5-100 µM | Inhibited cell growth and induced apoptosis. This compound caused a 5-7 fold increase in cell death at 24h. | [12] |
| Human Brain Cancer Cells | 10-100 µM | Induced apoptosis through upregulation of p53, p21, PARP, Bax, and caspase-3. | [13] |
| Human Non-Small-Cell Lung Cancer (A549) | 5 µM | Decreased radiation-induced cell migration and invasion by downregulating MMP-9 via suppression of NF-κB activation. | [5][14] |
| Triple-Negative Breast Cancer (MDA-MB-231) | IC50 determined | Reduced cell viability, inhibited migration and invasion. Downregulated p-p65/MMP-9 and upregulated Bax and Caspase 3/7. Showed selective cytotoxicity, not affecting non-cancerous HUVECs. | [11] |
Comparison with Acacetin
In studies on human prostate cancer cells, this compound was compared to its aglycone, acacetin. Acacetin showed a stronger, more consistent time- and dose-dependent inhibition of cell growth and a more significant induction of apoptosis (up to 5-fold in LNCaP cells) compared to this compound.[12] This suggests that the glycosylation of acacetin to form this compound may reduce its anticancer potency in this specific context.[13]
Key Experimental Protocols
Cell Cycle and Apoptosis Analysis in Prostate Cancer Cells:
-
Cell Lines: LNCaP and DU145 human prostate cancer cells.
-
Treatment: Cells are treated with this compound (5-100 µM) for 24, 48, and 72 hours.
-
Cell Growth Assay: Cell viability and growth are determined by trypan blue exclusion assay and cell counting.
-
Apoptosis Analysis: Apoptotic cells are quantified by Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis.
-
Cell Cycle Analysis: Cell cycle distribution is analyzed by PI staining of permeabilized cells and flow cytometry.[12]
Signaling Pathway
Caption: this compound's anticancer effects via apoptosis induction and metastasis inhibition.
Osteoprotective Effects
This compound has shown potential in promoting bone formation and preventing osteoporosis by stimulating osteoblast differentiation and function.
Quantitative Data Summary: Osteoprotective Effects of this compound
| Experimental Model | This compound Concentration/Dose | Key Findings | Reference |
| MC3T3-E1 osteoblastic cells | Not specified | Enhanced osteoblast differentiation, extracellular matrix mineralization, and expression of OCN, BSP, COL-I, and ALP. Promoted phosphorylation of SMAD1/5 and PKA. | [1] |
| Cadmium-induced osteoporosis in mice | 20, 40 mg/kg | Reduced oxidative stress (increased SOD, CAT; decreased MDA) and inflammation (decreased IL-6, TNF-α). Modulated the RANK/RANKL/OPG pathway. | [1] |
Key Experimental Protocols
Osteoblast Differentiation Assay:
-
Cell Culture: MC3T3-E1 pre-osteoblastic cells are cultured in an osteogenic induction medium.
-
Treatment: Cells are treated with this compound at various concentrations.
-
Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay.
-
Mineralization Assay: Extracellular matrix mineralization is assessed by Alizarin Red S staining, which stains calcium deposits.
-
Gene Expression Analysis: The mRNA expression levels of osteogenic marker genes (e.g., RUNX2, OCN, COL-I) are quantified using RT-qPCR.
-
Western Blot Analysis: The phosphorylation of key signaling proteins like SMAD1/5 is analyzed to elucidate the mechanism.[1][5]
Signaling Pathway
Caption: this compound promotes osteoblast differentiation through the BMP-2/SMAD/RUNX2 pathway.
Pharmacokinetics and Bioavailability
A significant challenge for the clinical application of this compound is its poor oral bioavailability.[1] Research has focused on strategies to overcome this limitation.
-
Absorption and Metabolism: this compound is subject to efflux by P-glycoprotein in the intestine, which limits its absorption.[15]
-
Bioavailability Enhancement:
-
Piperine Co-administration: Co-administration of piperine, a known bioenhancer, increased the plasma exposure (AUC) of this compound by 381% and the Cmax by 346% in rats. Piperine is believed to inhibit P-glycoprotein-mediated efflux and may also inhibit this compound's metabolism.[15]
-
Solid Dispersion Formulation: A this compound solid dispersion (LSD) formulation increased solubility by 3.29 times and relative bioavailability by 3.363 times compared to pure this compound. This was found to be more effective than a liposomal formulation.[16]
-
Conclusion
This compound is a pleiotropic flavonoid with well-documented anti-inflammatory, neuroprotective, anticancer, and osteoprotective effects in preclinical models. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and BMP-2/RUNX2. While its therapeutic potential is considerable, its poor oral bioavailability remains a major hurdle.[1][2] Future research should focus on optimizing drug delivery systems, such as solid dispersions, to enhance its pharmacokinetic profile and on conducting well-designed clinical trials to validate its efficacy and safety in humans. The comparative data presented here underscore this compound as a promising lead compound for the development of novel therapeutics for a range of diseases.[1]
References
- 1. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological landscape of this compound: From benchside mechanisms to potential bedside applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. a-z.lu [a-z.lu]
- 7. dovepress.com [dovepress.com]
- 8. Neuroprotective effects of this compound through activation of the PI3K/Akt pathway in amyloid-β-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A this compound Derivative Protects against Ischemia-Induced Neuronal Injury in Mice by Promoting Cerebral Blood Flow Recovery via KDELR-Dependent CSPG4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A this compound Derivative Protects against Ischemia-Induced Neuronal Injury in Mice by Promoting Cerebral Blood Flow Recovery via KDELR-Dependent CSPG4 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound inhibits radiation-induced cancer invasion by downregulating MMP-9 expression via the suppression of NF-κB activation in human non-small-cell lung cancer A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and pharmacokinetics in vivo of this compound solid dispersion and liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Linarin's Anticancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer properties of Linarin, a naturally occurring flavonoid, with established chemotherapeutic agents. While direct comparative in vivo studies are limited, this document synthesizes available data to offer insights into this compound's potential as a therapeutic candidate. The information is compiled from preclinical studies and is intended for an audience with a background in cancer research and drug development.
Executive Summary
This compound has demonstrated noteworthy anticancer effects in preclinical in vivo models, particularly in glioma. It has been shown to inhibit tumor growth and induce apoptosis. The primary mechanisms of action appear to involve the modulation of key signaling pathways, including the downregulation of NF-κB and upregulation of p53. Furthermore, this compound has been observed to sensitize cancer cells to TRAIL-induced apoptosis. This guide presents the available quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate a comprehensive evaluation of this compound's anticancer potential.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the in vivo efficacy of this compound in a glioma xenograft model and provide an indirect comparison with the efficacy of standard chemotherapeutic agents, Doxorubicin and Cisplatin, in similar cancer models.
Disclaimer: The data presented below is from separate studies and does not represent a direct head-to-head comparison. Variations in experimental design, animal models, and cell lines can significantly influence outcomes.
Table 1: In Vivo Efficacy of this compound in a Glioma Xenograft Model
| Cancer Model | Treatment | Dosage & Administration | Key Findings | Reference |
| Human Glioma (U87MG) Xenograft in Nude Mice | This compound | Not specified in abstract | Significantly triggered apoptosis and inhibited tumor growth.[1] | [1] |
| Human Glioma (U87MG) Xenograft in Nude Mice | This compound + TRAIL | This compound (5µM, non-cytotoxic dose) + TRAIL (80ng/ml) | Significantly reduced tumor growth through induced apoptosis.[2] | [2] |
Table 2: In Vivo Efficacy of Standard Chemotherapies (Indirect Comparison)
| Cancer Model | Treatment | Dosage & Administration | Key Findings | Reference |
| Orthotopic Human Glioblastoma (U-87 MG-Luc) Xenograft in Nude Mice | Doxorubicin (liposomal) | Not specified in abstract | Retarded tumor growth.[3] | [3] |
| Orthotopic Human Glioblastoma (U-87 MG) Xenograft in Nude Mice | Aldoxorubicin (Doxorubicin prodrug) | 18 or 24 mg/kg (Doxorubicin equivalents), IV, once a week | Significantly slower tumor growth compared to vehicle and Doxorubicin. Median survival of 62 days vs. 26 days for vehicle/Doxorubicin.[4] | [4] |
| Glioblastoma (GL261) in C57BL/6 Mice | Cisplatin | 0.01 μg/μl/h (intratumoral) | 39% survival rate, significantly different from non-treated mice.[5] | [5] |
| Triple-Negative Breast Cancer (MDA-MB-231) Xenograft in Nude Mice | Doxorubicin | 5 mg/kg/week | In combination with Cordycepin, significantly reduced tumor volume, size, and weight.[6] | [6] |
| Triple-Negative Breast Cancer (CRL2335) Xenograft in Mice | Cisplatin + TRAIL | Not specified in abstract | Significant inhibition of tumor growth compared to untreated controls.[7][8] | [7][8] |
Detailed Experimental Protocols
This compound In Vivo Xenograft Study Protocol (Glioma)
This protocol is a synthesized representation based on the available literature for establishing and evaluating the anticancer effects of this compound in a glioma xenograft model.
1. Cell Culture:
-
Human glioma cell lines (e.g., U87MG) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Male athymic nude mice (4-6 weeks old) are typically used.
-
Animals are housed in a pathogen-free environment with access to sterile food and water ad libitum.
3. Tumor Inoculation:
-
Cultured glioma cells are harvested, washed, and resuspended in a sterile, serum-free medium or PBS.
-
A suspension of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.
-
For orthotopic models, cells are stereotactically injected into the brain.[2][9][10][11]
4. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups.
-
This compound is administered, often intraperitoneally, at specified doses. The exact dosages and schedules from the cited studies were not fully detailed in the abstracts.
-
The control group receives the vehicle used to dissolve this compound.
5. Monitoring and Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
-
For orthotopic models, tumor growth can be monitored using bioluminescence imaging if the cells are engineered to express luciferase.[1][11][12]
6. Immunohistochemical Analysis:
-
Tumor tissues are fixed, embedded in paraffin, and sectioned.
-
Sections are stained with antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3, TUNEL assay) to assess the cellular effects of this compound.[4]
Signaling Pathways Modulated by this compound
This compound's anticancer activity is attributed to its ability to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.
NF-κB Signaling Pathway
This compound has been shown to suppress the NF-κB signaling pathway.[13][14] In many cancers, the NF-κB pathway is constitutively active, leading to the transcription of genes that promote cell proliferation, survival, and inflammation. By inhibiting this pathway, this compound can reduce the expression of anti-apoptotic proteins and other factors that contribute to tumor growth.
p53 Signaling Pathway
This compound has been found to upregulate the expression of the tumor suppressor protein p53.[1] The p53 pathway plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Activation of p53 by this compound can lead to the transcriptional activation of pro-apoptotic genes like Bax, ultimately leading to cancer cell death.
Sensitization to TRAIL-Induced Apoptosis
This compound has been shown to sensitize glioma cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[2][15][16] Many cancer cells develop resistance to TRAIL. This compound, in combination with TRAIL, can overcome this resistance, suggesting a synergistic effect that enhances the apoptotic signal.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo validation study of an anticancer compound like this compound.
Conclusion and Future Directions
The available preclinical data suggests that this compound holds promise as an anticancer agent, particularly in the context of glioma. Its ability to modulate critical signaling pathways like NF-κB and p53, and to enhance TRAIL-induced apoptosis, provides a strong rationale for its therapeutic potential. However, the lack of direct comparative studies with standard-of-care chemotherapies necessitates further research.
Future in vivo studies should focus on:
-
Direct comparative efficacy studies: Head-to-head comparisons of this compound with first-line chemotherapeutic agents in various cancer models.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of this compound and to establish optimal dosing regimens.
-
Toxicity studies: Comprehensive evaluation of the short-term and long-term toxicity of this compound.
-
Combination therapies: Investigating the synergistic effects of this compound with existing anticancer drugs to potentially enhance efficacy and reduce toxicity.
Such studies will be crucial in validating the clinical potential of this compound and paving the way for its development as a novel cancer therapeutic.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin Delivered via ApoE-Directed Reduction-Sensitive Polymersomes Potently Inhibit Orthotopic Human Glioblastoma Xenografts in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Efficacy of Aldoxorubicin in an Intracranial Xenograft Mouse Model of Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of locally delivered cisplatin is dependent on an intact immune function in an experimental glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cordycepin Enhances the Therapeutic Efficacy of Doxorubicin in Treating Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Anticancer Effect of the Combination of Cisplatin and TRAIL in Triple-Negative Breast Tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 10. 4.4. Orthotopic Xenograft PDX Model [bio-protocol.org]
- 11. youtube.com [youtube.com]
- 12. In Vivo Bioluminescence Imaging of Xenograft Model [bio-protocol.org]
- 13. This compound inhibits radiation-induced cancer invasion by downregulating MMP-9 expression via the suppression of NF-κB activation in human non-small-cell lung cancer A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound sensitizes tumor necrosis factor-related apoptosis (TRAIL)-induced ligand-triggered apoptosis in human glioma cells and in xenograft nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Linarin and Its Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention in the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The modification of its chemical structure has led to the development of derivatives with potentially enhanced therapeutic properties. This guide provides a comparative analysis of this compound and its derivatives, summarizing key structure-activity relationships (SAR), experimental data, and the signaling pathways involved.
Comparative Biological Activity of this compound and Its Derivatives
The biological efficacy of this compound and its derivatives is closely tied to their structural features. The core structure of this compound consists of an acacetin aglycone linked to a rutinose sugar moiety at the 7-hydroxyl position. Modifications to this structure, particularly at the 4'-position of the acacetin B-ring, have been explored to enhance bioactivity.
One notable derivative is 4′-benzylapigenin-7-β-rutinoside (BLR), where the 4'-methoxy group of this compound is replaced with a benzyloxy group. This modification has been shown to enhance neuroprotective effects in preclinical models of ischemic stroke.[1] While a comprehensive comparative dataset for a wide range of derivatives is still emerging in the literature, the available data allows for a preliminary analysis of the structure-activity relationships.
| Compound | Structure | Biological Activity | Key Findings |
| This compound | Acacetin-7-O-rutinoside | Neuroprotective, Anti-inflammatory, Anticancer, Acetylcholinesterase (AChE) Inhibition | Protects against Aβ-induced neurotoxicity[2]; Inhibits LPS-induced inflammatory responses[3]; Induces apoptosis in prostate cancer cells[4]; AChE inhibitor with an IC50 of 3.801 ± 1.149 μM.[3] |
| 4′-benzylapigenin-7-β-rutinoside (BLR) | 4'-O-benzyl-acacetin-7-O-rutinoside | Neuroprotective | Showed superior neuroprotection in a mouse model of middle cerebral artery occlusion (MCAO) compared to this compound.[1] |
| Acacetin | Aglycone of this compound | Anticancer | Exhibited stronger growth inhibitory and pro-apoptotic effects on human prostate cancer cells compared to this compound.[4] |
| Pectothis compound | This compound derivative | Analgesic, Anti-inflammatory | Demonstrated better analgesic but weaker anti-inflammatory activity compared to this compound.[5] |
Key Structure-Activity Relationship Insights
From the available data, several key structure-activity relationships can be inferred:
-
The Glycosidic Moiety: The rutinose sugar at the 7-position appears to influence the anticancer activity. The aglycone, acacetin, demonstrates greater potency in inhibiting the growth of prostate cancer cells compared to this compound, suggesting that the sugar moiety may hinder this specific activity.[4]
-
Substitution at the 4'-Position: Modification at the 4'-position of the B-ring can significantly impact neuroprotective activity. The replacement of the methoxy group in this compound with a larger benzyloxy group in BLR enhances neuroprotective effects in an ischemic stroke model.[1] This suggests that steric and electronic properties at this position are crucial for this biological activity.
-
Relative Orientation of Functional Groups: The overall three-dimensional structure and the spatial arrangement of hydroxyl and methoxy groups are critical for acetylcholinesterase inhibition.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and its derivatives.
Synthesis of 4′-benzylapigenin-7-β-rutinoside (BLR)
The synthesis of BLR from this compound involves a multi-step process. A general representation of this synthesis is provided below. For a detailed, step-by-step protocol, researchers should refer to the primary literature.[1]
References
- 1. A this compound Derivative Protects against Ischemia-Induced Neuronal Injury in Mice by Promoting Cerebral Blood Flow Recovery via KDELR-Dependent CSPG4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound through activation of the PI3K/Akt pathway in amyloid-β-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study of the analgesic and anti-inflammatory activities of pectothis compound isolated from Cirsium subcoriaceum and this compound isolated from Buddleia cordata - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Linarin
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Linarin, a flavonoid glycoside, emphasizing operational and safety protocols to foster a culture of responsibility in the laboratory.
Immediate Safety and Hazard Identification
Before handling this compound, it is crucial to be aware of its specific hazards. According to its Safety Data Sheet (SDS), this compound presents the following risks:
-
Human Health: Harmful if swallowed[1].
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].
Personal protective equipment (PPE) is mandatory when handling this compound. This includes safety goggles with side-shields, protective gloves, and impervious clothing[1][2]. All handling should occur in a well-ventilated area or under an appropriate exhaust ventilation system to avoid inhalation of dust or aerosols[1][2]. An accessible safety shower and eye wash station are essential in the handling area[1].
This compound Waste Classification and Storage
All forms of this compound waste, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste. This is in line with general chemical waste regulations that prohibit the disposal of such substances in regular trash or down the sewer system[3][4].
Storage Procedures:
-
Container Selection: Use chemically compatible, leak-proof containers with screw-on caps. Plastic containers are often preferred over glass to minimize the risk of breakage[3][5].
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste"[3]. The label must include the full chemical name "this compound," the quantity of waste, the date of waste generation, and the place of origin (e.g., department, room number)[3]. Abbreviations or chemical formulas are not acceptable[3][6].
-
Segregation: Store this compound waste separately from incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents[1].
-
Secondary Containment: Place waste containers in a secondary container, such as a lab tray, to contain any potential leaks or spills. The secondary container should be capable of holding 110% of the volume of the primary container[5].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through an approved Environmental Health and Safety (EHS) hazardous waste program[3]. The following steps outline the general procedure:
-
Waste Collection:
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and Kim Wipes, in double-lined, clear plastic bags for visual inspection[5]. Seal each bag individually and list the contents on the hazardous waste tag[5].
-
Liquid Waste: Collect this compound solutions in a designated, properly labeled hazardous waste container. Keep the container closed except when adding waste[5][6].
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[6][7]. After rinsing, deface the original label, and the container may be disposed of as regular trash or reused for compatible waste[6][7].
-
-
Spill Management:
-
In the event of a spill, prevent further leakage and keep the product away from drains or water courses[1].
-
Absorb spills with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].
-
Collect the contaminated absorbent material and dispose of it as hazardous waste in a sealed container[1].
-
Decontaminate the spill surface by scrubbing with alcohol[1].
-
-
Request for Waste Collection:
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Quantitative Data Summary
For safe storage and disposal, adhere to the following quantitative guidelines:
| Parameter | Guideline | Source |
| Maximum Accumulation Time | 90 days from first waste addition | [5] |
| Maximum Accumulation Volume | 55 gallons of any single hazardous waste | [5] |
| Secondary Containment Volume | Able to hold 110% of the primary container's volume | [5] |
| Empty Container Rinsing | Triple-rinse with a solvent amount equal to ~5% of the container volume for each rinse. | [7] |
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the ecosystem. Building a strong culture of safety and compliance is not just a regulatory requirement but a cornerstone of scientific excellence.
References
- 1. This compound|480-36-4|MSDS [dcchemicals.com]
- 2. echemi.com [echemi.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Linarin
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of Linarin.
This compound, a naturally occurring flavonoid glycoside, is a subject of growing interest in biomedical research. As with any chemical compound, understanding and implementing proper safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide researchers in the safe handling of this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is mandatory. The following Personal Protective Equipment (PPE) is required when handling this compound in powder form or in solution.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact with the compound. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. | To prevent inhalation of airborne particles. |
Operational Plans: Step-by-Step Guidance
A systematic approach to handling this compound is crucial for safety and experimental reproducibility. Below are procedural guidelines for common laboratory operations involving this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Detailed Experimental Protocols
In Vitro Cell-Based Assay (Example: MTT Assay for Cytotoxicity)
This protocol outlines the general steps for assessing the cytotoxicity of this compound on a cancer cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution with a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value of this compound.
-
Safety Precautions: All steps involving the handling of this compound and treated cells should be performed in a biological safety cabinet. All disposables (pipette tips, plates) that come into contact with this compound should be treated as hazardous waste.
In Vivo Administration (Example: Intraperitoneal Injection in Mice)
This protocol provides a general guideline for the administration of this compound to mice. All animal procedures must be approved by the institution's Animal Care and Use Committee.
-
Animal Acclimatization: Allow mice to acclimate to the laboratory environment for at least one week before the experiment.
-
Preparation of this compound Solution: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80 or DMSO, ensuring the final concentration of the solubilizing agent is non-toxic to the animals).
-
Dosing:
-
Gently restrain the mouse.
-
Administer the this compound solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
The injection volume should be appropriate for the size of the animal (typically not exceeding 10 mL/kg).
-
-
Monitoring: Observe the animals regularly for any signs of toxicity or adverse effects according to the approved animal protocol.
-
Safety Precautions: Wear appropriate PPE during the preparation and administration of this compound. Handle needles and syringes with care to avoid accidental needlesticks. Dispose of all sharps and contaminated materials in designated biohazard containers.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, cover with an inert absorbent material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plans
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Stream Segregation and Disposal Workflow
Caption: A workflow for the proper segregation and disposal of this compound-contaminated waste.
Step-by-Step Disposal Procedures:
-
Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., unused powder, contaminated gloves, pipette tips, vials, and absorbent materials from spill cleanups) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., stock solutions, unused dilutions, and contaminated cell culture media) in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Sharps: Dispose of any needles or other sharps used for in vivo administration in a designated sharps container for hazardous materials.
-
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. This compound waste must be disposed of at an approved waste disposal plant.[1] Do not dispose of this compound or this compound-contaminated waste down the drain or in the regular trash.
By adhering to these safety and logistical guidelines, researchers can confidently and responsibly work with this compound, fostering a safe laboratory environment and contributing to the advancement of scientific knowledge.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
